Nelonicline citrate
Description
The exact mass of the compound this compound is 505.15188600 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS.C6H8O7/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-5,11,13-15H,6-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11?,13-,14+,15?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGJENFBLHIYGW-SUZIKMBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN3C[C@@H](C2OC4=NN=C(S4)C5=CC=CC=C5)CC1C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026136-84-4 | |
| Record name | Nelonicline citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026136844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELONICLINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SJ035Q1BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Choreography of Nelonicline Citrate: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of nelonicline citrate (formerly ABT-126), a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's binding characteristics, downstream signaling effects, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a potent and selective ligand for the α7 nicotinic acetylcholine receptor, a key player in cognitive processes and inflammatory modulation. It exhibits high affinity for the human α7 nAChR and functions as a partial agonist, eliciting a downstream signaling cascade primarily initiated by calcium influx. While investigated for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia, clinical trials were ultimately discontinued due to insufficient efficacy.[1][2] This guide synthesizes the preclinical data that defined its mechanism of action.
Molecular Target and Binding Profile
The primary molecular target of this compound is the homopentameric α7 nicotinic acetylcholine receptor.[3][4][5] Its interaction with this receptor has been characterized through extensive in vitro studies, revealing a high-affinity binding profile and selectivity over other nAChR subtypes and related receptors.
Quantitative Binding and Efficacy Data
The binding affinity (Ki), potency (EC50), and efficacy of this compound at various receptors are summarized in the table below. This data highlights its selectivity for the α7 nAChR.
| Target Receptor | Ligand/Assay Condition | Ki (nM) | EC50 (µM) | Efficacy (% relative to Acetylcholine) | Source |
| Human α7 nAChR | Brain tissue binding | 12.3 | - | - | |
| Human α7 nAChR | Currents in Xenopus oocytes | - | 2 | 74% | |
| Human α3β4* nAChR | IMR-32 neuroblastoma cells | 60 | - | 12% (at 100 µM) | |
| Human 5-HT3 Receptor | Radioligand binding assay | 140 | - | - |
Downstream Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions. This influx of Ca²⁺ acts as a crucial second messenger, modulating a variety of downstream pathways that influence neurotransmitter release and cellular function.
Calcium-Dependent Signaling
The initial and most critical event following nelonicline's binding to the α7 nAChR is the influx of extracellular calcium. This leads to the activation of multiple calcium-dependent signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)-Akt Pathway: This pathway is crucial for promoting neuronal survival and plasticity.
-
Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: This pathway is heavily implicated in the cholinergic anti-inflammatory pathway, mediating the anti-inflammatory effects of α7 nAChR activation.
-
Extracellular signal-regulated kinase (ERK): Activation of the ERK pathway is involved in synaptic plasticity and gene expression.
The following diagram illustrates the primary signaling cascade initiated by this compound.
Experimental Methodologies
The characterization of this compound's mechanism of action relies on a suite of established in vitro experimental protocols. The following sections detail the typical methodologies employed.
Radioligand Binding Assay
Radioligand binding assays are utilized to determine the binding affinity (Ki) of this compound for its target receptors.
Objective: To quantify the affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat brain homogenates for α7 nAChR) are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]methyllycaconitine for α7 nAChR) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
The following diagram outlines the workflow of a typical radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Electrophysiological recordings, particularly using the two-electrode voltage clamp technique in Xenopus oocytes, are employed to measure the functional effects of this compound on the α7 nAChR, determining its potency (EC50) and efficacy.
Objective: To measure the ion flow (current) through the α7 nAChR in response to the application of this compound.
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a predetermined holding potential.
-
Compound Application: A solution containing a known concentration of this compound is perfused over the oocyte.
-
Current Measurement: The binding of this compound to the α7 nAChRs opens the ion channel, allowing ions (primarily Ca²⁺ and Na⁺) to flow into the cell. This ion flow is recorded as an inward current by the voltage clamp apparatus.
-
Data Analysis: By applying a range of this compound concentrations and measuring the corresponding current responses, a dose-response curve is constructed. The EC50 (the concentration that elicits a half-maximal response) and the maximum response (efficacy) relative to a full agonist like acetylcholine are then calculated.
Conclusion
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor, characterized by high binding affinity and the ability to modulate key intracellular signaling pathways involved in neuronal function and inflammation. While its clinical development was halted due to a lack of efficacy in treating cognitive impairments, the extensive preclinical research on this compound has contributed significantly to our understanding of α7 nAChR pharmacology and its potential as a therapeutic target. The experimental methodologies detailed in this guide represent the standard approaches for the in vitro characterization of novel ligands targeting this important receptor class.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
ABT-126 Citrate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-126, also known as nelonicline, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that was investigated as a potential therapeutic for cognitive deficits in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Developed by Abbott Laboratories (now AbbVie), ABT-126 showed promise in preclinical models by modulating cholinergic pathways crucial for learning and memory. Despite demonstrating a favorable safety profile, clinical trials revealed insufficient efficacy to support its continued development for Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of ABT-126 citrate, including detailed experimental protocols and a summary of key quantitative data.
Introduction
The cholinergic system, particularly the α7 nicotinic acetylcholine receptor, has been a key target for therapeutic intervention in cognitive disorders. The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive function, such as the hippocampus and prefrontal cortex. Its activation by agonists like acetylcholine leads to calcium influx and the modulation of downstream signaling pathways that are integral to synaptic plasticity, learning, and memory.
ABT-126 was designed as a selective agonist for the α7 nAChR with the aim of enhancing cognitive function without the side effects associated with less selective cholinergic agents. This document details the scientific journey of ABT-126, from its chemical synthesis to its pharmacological evaluation.
Discovery and Synthesis
The discovery of ABT-126 emerged from medicinal chemistry efforts to identify potent and selective α7 nAChR agonists. The chemical name for ABT-126 is (1R,4R,5S)-4-(5-phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane. The citrate salt is formed by reacting the free base with citric acid.
While a detailed, step-by-step synthesis protocol for ABT-126 citrate is not publicly available in the searched literature, the synthesis would logically involve the coupling of two key fragments: the 1-azatricyclo[3.3.1.13,7]decan-4-ol core and the 5-phenyl-1,3,4-thiadiazole moiety.
Logical Synthesis Workflow:
Caption: Logical workflow for the synthesis of ABT-126 citrate.
Mechanism of Action and Signaling Pathways
ABT-126 is a selective agonist at the α7 nAChR. Upon binding, it stabilizes the open conformation of the ion channel, leading to an influx of cations, primarily Ca2+. This increase in intracellular calcium acts as a second messenger, activating a cascade of downstream signaling pathways that are thought to underlie its pro-cognitive effects.
Key Downstream Signaling Pathways of α7 nAChR Activation:
Caption: Downstream signaling pathways activated by ABT-126.
Experimental Protocols
The preclinical characterization of ABT-126 involved a series of in vitro and in vivo experiments to determine its pharmacological profile, efficacy, and safety.
In Vitro Assays
4.1.1. Radioligand Binding Assay
This assay was used to determine the binding affinity of ABT-126 to the α7 nAChR and other receptors to assess its selectivity.
-
Objective: To determine the inhibition constant (Ki) of ABT-126 for the α7 nAChR.
-
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue or cells expressing the human α7 nAChR in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet.
-
Assay: Incubate the membrane preparation with a specific radioligand for the α7 nAChR (e.g., [3H]-methyllycaconitine or [125I]-α-bungarotoxin) and varying concentrations of ABT-126.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of ABT-126 that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
4.1.2. Functional Assay (Calcium Influx)
This assay was used to measure the functional activity of ABT-126 as an agonist at the α7 nAChR.
-
Objective: To determine the EC50 (effective concentration to produce 50% of the maximal response) and intrinsic activity of ABT-126.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of ABT-126 to the cells.
-
Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the concentration of ABT-126 to determine the EC50 and maximal response relative to a full agonist like acetylcholine.
-
In Vivo Assays
4.2.1. Animal Models of Cognition
Various animal models were used to assess the pro-cognitive effects of ABT-126.
-
Objective: To evaluate the efficacy of ABT-126 in improving cognitive performance in animal models relevant to Alzheimer's disease and schizophrenia.
-
Models Used:
-
Social Recognition Test (Rat): This test assesses short-term memory. A juvenile rat is introduced to an adult rat for a short period. After a delay, the same juvenile and a novel juvenile are introduced. The time the adult rat spends investigating each juvenile is measured. A rat with normal memory will spend more time with the novel juvenile.
-
Inhibitory Avoidance (Mouse): This model assesses long-term memory. A mouse is placed in a lighted compartment connected to a dark compartment. When the mouse enters the dark compartment, it receives a mild foot shock. The latency to re-enter the dark compartment is measured at a later time point.
-
Delayed Matching-to-Sample (Monkey): This task assesses working memory and attention. A monkey is presented with a sample stimulus and, after a delay, must choose the matching stimulus from a set of options to receive a reward.
-
-
General Protocol:
-
Administer ABT-126 or vehicle to the animals at various doses and time points before the cognitive task.
-
Conduct the behavioral testing as described for each model.
-
Record and analyze the relevant behavioral parameters (e.g., time spent investigating, latency to enter, percentage of correct responses).
-
Experimental Workflow for In Vivo Cognitive Testing:
Caption: General workflow for in vivo cognitive testing of ABT-126.
Quantitative Data Summary
The following tables summarize the key quantitative data for ABT-126 from preclinical and clinical studies.
Table 1: In Vitro Pharmacology of ABT-126
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | α7 nAChR | Human | 12.3 nM | [1] |
| α3β4* nAChR | Human | 60 nM | [1] | |
| 5-HT3 | Not Specified | ~140 nM | [2] | |
| Functional Activity (EC50) | α7 nAChR | Human | 2 µM | [1] |
| Intrinsic Activity | α7 nAChR | Human | 74% (relative to Acetylcholine) | [1] |
Table 2: Preclinical Pharmacokinetics of ABT-126
| Species | Route | Cmax | Tmax | Half-life | Bioavailability | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available |
Detailed preclinical pharmacokinetic data for ABT-126 were not available in the searched public-domain literature.
Table 3: Summary of Key Phase 2 Clinical Trial Results for ABT-126 in Alzheimer's Disease
| Study Identifier | Treatment Arms | Primary Endpoint | Key Outcome | Reference |
| NCT00948909 | ABT-126 (5 mg, 25 mg), Placebo, Donepezil | Change in ADAS-Cog-11 at 12 weeks | No statistically significant improvement with ABT-126 vs. placebo. A trend for improvement was observed with the 25 mg dose. | |
| NCT01527916 | ABT-126 (25 mg, 50 mg, 75 mg), Placebo, Donepezil | Change in ADAS-Cog-11 at 24 weeks | No statistically significant improvement with any ABT-126 dose vs. placebo. | |
| NCT01549834 (Add-on to AChEIs) | ABT-126 (25 mg, 75 mg), Placebo | Change in ADAS-Cog-11 at 24 weeks | No significant improvement compared to placebo. |
Conclusion
ABT-126 citrate is a selective α7 nAChR partial agonist that was rationally designed to enhance cognitive function. Preclinical studies demonstrated its high affinity and functional activity at the target receptor, as well as pro-cognitive effects in various animal models. However, despite a favorable safety profile, ABT-126 failed to demonstrate statistically significant efficacy in Phase 2 clinical trials for the treatment of mild-to-moderate Alzheimer's disease, leading to the discontinuation of its development for this indication. The discovery and development of ABT-126 provide valuable insights into the therapeutic potential and challenges of targeting the α7 nAChR for cognitive enhancement. This technical guide serves as a comprehensive resource for researchers in the field of neuropharmacology and drug development.
References
Nelonicline Citrate: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline citrate, also known as ABT-126, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR)[1]. It was investigated for its potential therapeutic application in treating cognitive deficits associated with neurological and psychiatric conditions, notably Alzheimer's disease and schizophrenia[1][2]. This document provides a detailed technical overview of the pharmacological characteristics of this compound, encompassing its mechanism of action, receptor binding and functional activity profiles, methodologies of key experimental procedures, and a summary of its preclinical and clinical evaluation.
Mechanism of Action
Nelonicline exerts its pharmacological effects by selectively binding to and activating the α7 subtype of neuronal nicotinic acetylcholine receptors[1]. These receptors are ligand-gated ion channels abundantly expressed in brain regions integral to cognitive functions, such as the hippocampus and prefrontal cortex[1]. The binding of an agonist like Nelonicline to the α7 nAChR induces a conformational change that opens the ion channel, permitting the influx of cations, predominantly calcium (Ca²⁺). This elevation in intracellular calcium concentration subsequently initiates a series of downstream signaling cascades, which are thought to be the foundation of the pro-cognitive effects observed with α7 nAChR agonists.
Signaling Pathway
The activation of α7 nAChRs by Nelonicline triggers several crucial intracellular signaling pathways. The diagram below provides a simplified illustration of these interconnected cascades.
References
Nelonicline Citrate for Cognitive Impairment in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline citrate (formerly ABT-126) is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR) that has been investigated for the treatment of cognitive impairment associated with schizophrenia (CIAS). This document provides a comprehensive technical overview of Nelonicline's mechanism of action, preclinical evidence, and clinical trial data. Detailed experimental protocols for key studies are provided, along with a quantitative summary of findings in structured tables and visualizations of relevant biological pathways and experimental workflows. While showing a procognitive effect in a subpopulation of nonsmoking patients, Nelonicline did not meet its primary endpoints in larger clinical trials, leading to the discontinuation of its development for this indication. This guide serves as a consolidated resource for researchers in the field of cognitive neuroscience and drug development.
Introduction
Cognitive impairment is a core feature of schizophrenia, significantly impacting functional outcomes. The α7-nAChR has been a key target for therapeutic intervention due to its role in modulating neurotransmitter systems crucial for cognition. This compound was developed as a selective agonist for this receptor. This guide details the scientific journey of Nelonicline, from its preclinical characterization to its evaluation in Phase 2b clinical trials for CIAS.
Mechanism of Action and Signaling Pathway
Nelonicline is a selective partial agonist for the α7-nAChR. It binds with high affinity to α7 nAChRs in the human brain, with a reported Ki of 12.3 nM. As a partial agonist, it demonstrates an intrinsic activity of 74% relative to the endogenous ligand, acetylcholine.
Activation of the α7-nAChR by Nelonicline leads to the opening of its ion channel, resulting in an influx of cations, primarily Ca2+. This influx triggers downstream signaling cascades implicated in synaptic plasticity and cognitive function. One of the key pathways involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the subsequent phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor crucial for long-term memory formation.
The Role of Nelonicline Citrate in Alzheimer's Disease Pathology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nelonicline citrate (also known as ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key modulator of cholinergic neurotransmission.[1][2] Developed to enhance cognitive function, Nelonicline was investigated as a potential therapeutic for Alzheimer's disease (AD) based on the cholinergic hypothesis, which posits that cognitive decline in AD is partly due to a deficit in acetylcholine signaling.[3][4] Preclinical data demonstrated high affinity for the α7 nAChR and pro-cognitive potential. However, despite a favorable safety profile, Phase 2b clinical trials in patients with mild-to-moderate AD failed to show statistically significant improvement in primary cognitive endpoints, both as a monotherapy and as an add-on to existing acetylcholinesterase inhibitor treatments.[5] Consequently, the development of this compound for Alzheimer's disease was discontinued. This guide provides a detailed overview of its mechanism of action, summarizes the key preclinical and clinical data, outlines relevant experimental protocols, and discusses the implications of its clinical trial outcomes.
Introduction: The Cholinergic System and the α7 nAChR Target in Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau tangles. A well-established early feature of AD is the degeneration of cholinergic neurons in the basal forebrain, leading to a significant reduction in the neurotransmitter acetylcholine (ACh). This cholinergic deficit is strongly correlated with the cognitive and memory impairments seen in patients.
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel abundantly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex. It possesses high permeability to calcium ions, allowing it to modulate a variety of downstream signaling pathways involved in synaptic plasticity, neuronal survival, and inflammation. Furthermore, the α7 nAChR has been shown to interact with Aβ, potentially mediating some of its neurotoxic effects. Targeting this receptor with a selective agonist like this compound was hypothesized to offer a dual benefit: enhancing cholinergic signaling to improve cognitive function and providing neuroprotection against AD-related pathology.
Mechanism of Action of this compound
This compound is a selective partial agonist for the α7 nAChR. Upon binding, it induces a conformational change in the receptor, opening the ion channel and allowing an influx of cations, primarily Ca²⁺. This influx acts as a critical second messenger, activating several downstream signaling cascades implicated in neuroprotection and cognitive enhancement.
Key Signaling Pathways
Activation of the α7 nAChR by an agonist like Nelonicline is known to trigger multiple intracellular signaling pathways that are neuroprotective:
-
PI3K/Akt Pathway: This is a major pro-survival pathway. Agonist binding to the α7 nAChR can lead to the activation of Janus kinase 2 (JAK2), which in turn activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (Protein Kinase B), which subsequently inhibits pro-apoptotic proteins (e.g., by phosphorylating and inactivating GSK-3β and BAD) and promotes cell survival.
-
JAK2/STAT3 Pathway: This pathway is also linked to cell survival and has anti-inflammatory effects. Activation of JAK2 can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), which translocates to the nucleus to regulate the expression of genes involved in neuronal survival.
-
ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is crucial for synaptic plasticity and memory formation. α7 nAChR activation can stimulate this pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes necessary for long-term memory.
-
Anti-Inflammatory Pathway: In microglia, the brain's resident immune cells, α7 nAChR activation can inhibit the release of pro-inflammatory cytokines like TNF-α by suppressing the NF-κB signaling pathway. This is often referred to as the "cholinergic anti-inflammatory pathway."
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astrocytic α7 Nicotinic Receptor Activation Inhibits Amyloid-β Aggregation by Upregulating Endogenous αB-crystallin through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Binding Affinity of Nelonicline Citrate to Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of nelonicline citrate at various nicotinic acetylcholine receptors (nAChRs). The information is compiled from preclinical research and is intended to serve as a resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Quantitative Binding and Functional Data
This compound is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors.[1][2] Its binding affinity and functional activity have been characterized at several nAChR subtypes and the serotonin 5-HT3 receptor. The following tables summarize the key quantitative data from in vitro pharmacological studies.
| Receptor Subtype | Ligand | Assay Type | Preparation | Kᵢ (nM) | Reference |
| α7 nAChR | This compound | Radioligand Binding | Human Brain | 12.3 | [2] |
| α3β4* nAChR | This compound | Radioligand Binding | Human IMR-32 Neuroblastoma Cells | 60 | [2] |
| 5-HT3 Receptor | This compound | Radioligand Binding | Not Specified | 140 | [2] |
| Table 1: Binding Affinity (Kᵢ) of this compound at Nicotinic and Serotonin Receptors. |
| Receptor Subtype | Ligand | Assay Type | System | EC₅₀ (µM) | Intrinsic Activity (relative to Acetylcholine) | Reference |
| α7 nAChR | This compound | Functional Assay | Xenopus Oocytes expressing human α7 nAChRs | 2 | 74% | |
| α3β4* nAChR | This compound | Calcium Flux Assay | Human IMR-32 Neuroblastoma Cells | >100 | 12% (at 100 µM) | |
| Table 2: Functional Activity of this compound at Nicotinic Receptors. |
Experimental Protocols
Detailed methodologies for the key experiments cited are essential for the replication and extension of these findings. The following sections outline the probable protocols based on standard pharmacological assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for α7 nAChRs, α3β4* nAChRs, and 5-HT3 receptors.
General Protocol:
-
Membrane Preparation:
-
For α7 nAChR binding, human brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.
-
For α3β4* nAChR binding, cultured human IMR-32 neuroblastoma cells are harvested and subjected to a similar membrane preparation procedure.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]-Methyllycaconitine for α7 nAChRs or [³H]-Epibatidine for α3β4* nAChRs) and varying concentrations of this compound.
-
The incubation is carried out in a suitable buffer at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
A schematic representation of the radioligand binding assay workflow.
Functional Assays in Xenopus Oocytes
This electrophysiological technique is used to assess the functional activity of a compound at a specific ion channel receptor.
Objective: To determine the EC₅₀ and intrinsic activity of this compound at human α7 nAChRs expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation:
-
Oocytes are surgically harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated (removal of the surrounding follicular cell layer) using enzymatic digestion (e.g., collagenase treatment).
-
-
cRNA Injection:
-
cRNA encoding the human α7 nAChR subunit is injected into the cytoplasm of the oocytes.
-
The injected oocytes are incubated for several days to allow for the expression of functional receptors on the cell membrane.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An injected oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
Varying concentrations of this compound are applied to the oocyte via the perfusion system.
-
The inward current elicited by the activation of the α7 nAChRs is recorded.
-
-
Data Analysis:
-
The peak current response at each concentration of this compound is measured.
-
A concentration-response curve is generated, and the EC₅₀ value (the concentration that produces 50% of the maximal response) is determined.
-
The intrinsic activity is calculated as the maximal response to this compound as a percentage of the maximal response to the endogenous agonist, acetylcholine.
-
Experimental Workflow for Xenopus Oocyte Functional Assay
A schematic of the Xenopus oocyte functional assay workflow.
Calcium Flux Assay
This cell-based assay measures changes in intracellular calcium concentration in response to receptor activation.
Objective: To assess the functional efficacy of this compound at α3β4* nAChRs in human IMR-32 cells.
Protocol:
-
Cell Culture:
-
Human IMR-32 neuroblastoma cells, which endogenously express α3β4* nAChRs, are cultured in appropriate media until they reach a suitable confluency.
-
-
Loading with Calcium Indicator Dye:
-
The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
-
Compound Addition:
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the cells.
-
-
Fluorescence Measurement:
-
The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a fluorescence microscope.
-
-
Data Analysis:
-
The increase in fluorescence, which corresponds to the influx of calcium through the activated nAChRs, is quantified.
-
The efficacy of this compound is expressed as a percentage of the response induced by a known full agonist for the α3β4* receptor.
-
Signaling Pathways
The activation of α7 nAChRs by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions.
α7 nAChR-Mediated Signaling Pathway
Signaling pathway initiated by this compound at the α7 nAChR.
Upon binding of this compound to the α7 nAChR, the ion channel opens, leading to a rapid influx of calcium ions into the neuron. This increase in intracellular calcium acts as a second messenger, activating several downstream signaling cascades, including:
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in the anti-inflammatory effects associated with α7 nAChR activation.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is crucial for promoting neuronal survival and enhancing synaptic plasticity.
These signaling pathways are believed to underlie the potential therapeutic effects of this compound in neurological and psychiatric disorders.
References
In Vivo Effects of Nelonicline Citrate on Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline citrate (formerly ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) that was investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. Despite demonstrating pro-cognitive effects in preclinical models, its clinical development was discontinued due to insufficient efficacy in Phase 2b trials. This technical guide provides a comprehensive overview of the known in vivo effects of Nelonicline on neurotransmission, drawing from available preclinical and clinical data. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways. While specific in vivo data on neurotransmitter modulation by Nelonicline from techniques like microdialysis and electrophysiology are not extensively published, this guide synthesizes the available information to provide a thorough understanding of its neuropharmacological profile.
Introduction
This compound is a small molecule that acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor.[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.[2] The rationale for developing α7-nAChR agonists stems from the known decline in cholinergic function in conditions like Alzheimer's disease and the role of these receptors in modulating the release of several key neurotransmitters, including acetylcholine, dopamine, and glutamate.[3] Nelonicline was designed to enhance cognitive function by potentiating cholinergic signaling without the side effects associated with non-selective nicotinic agonists.
Mechanism of Action
Nelonicline binds to the α7-nAChR, a homopentameric ion channel permeable to cations, including Ca²⁺. As a partial agonist, it stabilizes the open conformation of the channel, leading to cation influx and subsequent neuronal depolarization. This activation of presynaptic α7-nAChRs is thought to enhance the release of various neurotransmitters, thereby modulating synaptic plasticity and cognitive function.
Signaling Pathway of Nelonicline Action
Caption: Proposed signaling pathway for Nelonicline-mediated neurotransmitter release.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Receptor/Assay | Value | Reference |
| Binding Affinity (Ki) | Human | α7 nAChR (brain) | 12.3 nM | |
| Rat | α7 nAChR | 11-14 nM | ||
| Mouse | α7 nAChR | 11-14 nM | ||
| Functional Activity (EC50) | Human | Recombinant α7 nAChRs (Xenopus oocytes) | 2 µM | |
| Intrinsic Activity | Human | Recombinant α7 nAChRs (Xenopus oocytes) | 74% (relative to Acetylcholine) |
Note: Specific quantitative data from in vivo microdialysis or electrophysiology studies detailing the percentage increase in neurotransmitter levels (e.g., acetylcholine, dopamine, glutamate) in specific brain regions following Nelonicline administration are not publicly available. Preclinical studies with other selective α7 nAChR agonists have demonstrated increases in cortical acetylcholine release.
Experimental Protocols
Detailed experimental protocols for in vivo studies specifically using Nelonicline are scarce in published literature. However, based on studies of similar α7-nAChR agonists, the following methodologies would be employed to assess the in vivo effects on neurotransmission.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Protocol Outline:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex or hippocampus).
-
Recovery: Animals are allowed to recover from surgery for a minimum of 48 hours.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously or intraperitoneally).
-
Sample Collection: Dialysate samples are collected for a predetermined period post-administration.
-
Neurochemical Analysis: The concentration of neurotransmitters (e.g., acetylcholine, dopamine, glutamate) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).
Experimental Workflow for In Vivo Microdialysis
Caption: A typical workflow for an in vivo microdialysis experiment.
In Vivo Electrophysiology
This method is used to measure the effects of a compound on the electrical activity of neurons.
Protocol Outline:
-
Animal Model: Anesthetized or freely moving rats.
-
Electrode Implantation: A recording electrode is stereotaxically lowered into the target brain region (e.g., ventral tegmental area for dopamine neuron activity or hippocampus for pyramidal cell firing).
-
Neuron Identification: Single-unit activity of specific neuron types (e.g., dopaminergic neurons) is identified based on their characteristic firing patterns and response to pharmacological challenges.
-
Baseline Recording: A stable baseline firing rate is recorded for a defined period.
-
Drug Administration: this compound or vehicle is administered intravenously or intraperitoneally.
-
Data Acquisition: Changes in neuronal firing rate and pattern are recorded continuously.
-
Data Analysis: The firing rate (spikes/second) is analyzed in bins over time and compared to the baseline to determine the effect of the drug.
Discussion and Conclusion
This compound is a well-characterized selective partial agonist of the α7-nAChR with high binding affinity. Preclinical studies in animal models of cognition suggested its potential as a therapeutic agent for cognitive impairment. The proposed mechanism of action involves the potentiation of neurotransmitter release, including acetylcholine, dopamine, and glutamate, in key brain regions.
While direct, quantitative in vivo evidence from microdialysis or electrophysiology studies detailing Nelonicline's effects on neurotransmission is not extensively available in the public domain, its profile as an α7-nAChR agonist strongly suggests that it would enhance the release of these neurotransmitters. Studies with other selective α7 agonists have demonstrated such effects. The discontinuation of Nelonicline's clinical development due to a lack of robust efficacy underscores the challenges in translating preclinical cognitive enhancement to clinical benefit.
For researchers in drug development, the story of Nelonicline highlights the importance of not only receptor affinity and in vitro potency but also the complex in vivo pharmacology and the need for sensitive biomarkers to demonstrate target engagement and downstream effects on neurotransmission in clinical populations. Future research in this area could benefit from a more detailed public dissemination of preclinical data, including in vivo neurochemical and electrophysiological outcomes, to better inform the development of next-generation cognitive enhancers.
References
Methodological & Application
Dissolving Nelonicline Citrate for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline citrate, also known as ABT-126 citrate, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery.[1] As a modulator of this receptor, this compound is a valuable tool for investigating the role of α7 nAChRs in various physiological and pathological processes, including cognitive function and neuroinflammation. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture assays. This document provides detailed protocols for the dissolution of this compound, along with information on its mechanism of action and recommendations for solution storage.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | ABT-126 citrate |
| Molecular Weight | 505.54 g/mol |
| Mechanism of Action | Selective α7 nicotinic acetylcholine receptor (nAChR) agonist |
Solubility Data
Quantitative solubility data for this compound in common cell culture solvents is not widely published. However, based on available information for the free base (Nelonicline) and the general properties of citrate salts, the following table summarizes the known solubility and provides guidance for preparing solutions. Researchers should perform their own tests to determine the maximum solubility in their specific cell culture medium.
| Solvent | Known Solubility/Recommendation | Final Concentration in Media |
| Dimethyl Sulfoxide (DMSO) | The free base, Nelonicline, is soluble in DMSO at 12.5 mg/mL (39.88 mM) with ultrasonication and warming to 60°C.[2][3] this compound is also expected to be soluble in DMSO. | Should be kept at ≤ 0.5% (v/v) to avoid cytotoxicity. |
| Water/Aqueous Buffers (e.g., PBS) | Citrate salts are generally soluble in water. However, specific data for this compound is unavailable. Direct dissolution in aqueous buffers may be possible but should be tested at the desired concentration. | N/A |
| Ethanol | Data not available. Use with caution as it can be more cytotoxic to cells than DMSO. | Should be kept at a very low percentage, typically <0.1% (v/v). |
| Cell Culture Media | Direct dissolution is not recommended without first preparing a concentrated stock solution. The final concentration of any organic solvent used should be minimized. | Target concentration will depend on the experimental design. |
Experimental Protocols
This section provides a detailed protocol for the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution for use in cell culture assays.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Sterile, phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile 0.22 µm syringe filter
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and cell cultures.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.055 mg of this compound (Molecular Weight = 505.54 g/mol ).
-
Dissolution in DMSO:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO. For a 10 mM stock from 5.055 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken, as suggested for the free base:[2][3]
-
Warming: Gently warm the solution in a water bath set to a maximum of 37°C for 5-10 minutes. Avoid excessive heat, which could degrade the compound.
-
Sonication: Place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.
-
Sterile Filtration: For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected vial.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Based on vendor recommendations for the citrate salt in DMSO, the solution is stable for at least 2 weeks at 4°C and for 6 months at -80°C.
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired concentration in the cell culture medium. This helps to ensure accurate and homogenous mixing.
-
First, prepare an intermediate dilution in sterile PBS or cell culture medium. For example, to get a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., 10 µL of stock in 990 µL of medium).
-
From this intermediate dilution, further dilute into the final volume of cell culture medium to be added to the cells.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Addition to Cells: Add the final working solution of this compound to your cell culture plates and proceed with the planned assay.
Mechanism of Action: α7 nAChR Signaling Pathway
This compound acts as a selective agonist at α7 nicotinic acetylcholine receptors. Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger several downstream signaling cascades. One of the key pathways involved in the neuroprotective effects of α7 nAChR activation is the PI3K/Akt pathway. This pathway promotes cell survival by upregulating anti-apoptotic proteins such as Bcl-2.
References
Application Notes and Protocols for In Vivo Studies of Nelonicline Citrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline citrate (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential to treat cognitive impairment associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory, including the hippocampus and prefrontal cortex. Activation of these receptors is thought to enhance cognitive processes.[3] Preclinical studies have demonstrated the efficacy of Nelonicline in various animal models of cognitive dysfunction.[4]
These application notes provide detailed protocols for utilizing common animal models and behavioral assays to evaluate the in vivo efficacy of this compound for cognitive enhancement.
Mechanism of Action
This compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor.[1] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations, primarily Ca2+. This influx of calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of the compound.
Signaling Pathway of this compound
Animal Models for Studying Cognitive Impairment
The selection of an appropriate animal model is critical for evaluating the pro-cognitive effects of this compound. Two widely used and relevant models are detailed below.
Scopolamine-Induced Amnesia Model
This is a pharmacological model that induces a transient cholinergic deficit, mimicking some aspects of cognitive impairment seen in Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, is used to induce deficits in learning and memory.
Species: Rats or Mice Rationale: This model is useful for screening compounds that act on the cholinergic system to reverse acute cognitive deficits.
Aged Rodent Models
Natural aging in rodents is associated with cognitive decline, providing a translational model for age-associated memory impairment.
Species: Aged Rats or Mice (e.g., >18 months) Rationale: This model allows for the assessment of a compound's ability to improve cognitive function in the context of age-related neurobiological changes.
Experimental Protocols
The following are detailed protocols for behavioral assays commonly used to assess the efficacy of this compound in rodent models of cognitive impairment.
Experimental Workflow: Behavioral Testing
Protocol 1: Novel Object Recognition (NOR) Test in a Scopolamine-Induced Amnesia Model (Rat)
Objective: To assess the ability of this compound to reverse scopolamine-induced deficits in recognition memory.
Materials:
-
Male Wistar rats (250-300g)
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders), and one set of novel objects. Objects should be heavy enough that the rats cannot displace them.
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline or distilled water)
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
Day 1: Habituation
-
Gently place each rat individually into the empty open field arena.
-
Allow the rat to freely explore the arena for 10 minutes.
-
Return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
Day 2: Training (T1) and Testing (T2)
-
Drug Administration:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, per os [p.o.]) or vehicle 60 minutes prior to the training session (T1).
-
Administer scopolamine (e.g., 0.5 mg/kg, intraperitoneally [i.p.]) or vehicle 30 minutes prior to T1.
-
-
Training Session (T1):
-
Place two identical objects in opposite corners of the arena.
-
Gently place the rat in the center of the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and directed towards it.
-
Return the rat to its home cage.
-
-
Inter-Trial Interval (ITI): A 1-hour ITI is common for assessing short-term memory.
-
Testing Session (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the center of the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) for the testing session: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A higher DI indicates better recognition memory.
-
Expected Results:
-
Vehicle-treated animals are expected to show a DI significantly above zero.
-
Scopolamine-treated animals are expected to have a DI close to zero, indicating impaired memory.
-
Effective doses of this compound are expected to significantly increase the DI in scopolamine-treated animals compared to the scopolamine-only group.
Protocol 2: Morris Water Maze (MWM) in Aged Rats
Objective: To evaluate the effect of chronic this compound administration on spatial learning and memory in aged rats.
Materials:
-
Aged male Wistar rats (e.g., 20-22 months old)
-
Circular water maze (1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.
-
Submerged escape platform (10-15 cm in diameter).
-
Prominent visual cues placed around the room.
-
This compound
-
Vehicle
-
Video tracking system
Procedure:
Pre-training Drug Administration:
-
Administer this compound (e.g., 0.3, 1.0, 3.0 mg/kg/day, p.o.) or vehicle daily for a predetermined period (e.g., 4 weeks) prior to and during the MWM testing.
Day 1-5: Acquisition Phase (Spatial Learning)
-
The escape platform is submerged 1-2 cm below the water surface in a fixed location in one of the four quadrants of the maze.
-
Each day, each rat undergoes four trials.
-
For each trial, the rat is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The rat is allowed to swim and find the hidden platform. The trial ends when the rat climbs onto the platform or after a maximum of 60-90 seconds has elapsed.
-
If the rat fails to find the platform within the allotted time, it is gently guided to it and allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
The inter-trial interval is typically 10-15 minutes.
Day 6: Probe Trial (Memory Retention)
-
The escape platform is removed from the pool.
-
Each rat is placed in the pool at a starting position opposite to the target quadrant and allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across the training days. A steeper learning curve (decrease in latency and path length) indicates better spatial learning.
-
Probe Trial: Compare the time spent in the target quadrant between treatment groups. A significantly greater amount of time spent in the target quadrant indicates better spatial memory.
Expected Results:
-
Aged rats treated with vehicle may show slower learning (longer escape latencies) compared to young adult rats.
-
Chronic treatment with effective doses of this compound is expected to improve spatial learning (reduce escape latency during acquisition) and enhance memory retention (increase time spent in the target quadrant during the probe trial) compared to vehicle-treated aged rats.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Effect of this compound on Recognition Memory in the Scopolamine-Induced Amnesia Model (NOR Test)
| Treatment Group | N | Dose (mg/kg) | Administration Route | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle + Vehicle | 10 | - | p.o./i.p. | 0.45 ± 0.05 |
| Vehicle + Scopolamine | 10 | 0.5 | p.o./i.p. | 0.05 ± 0.03 |
| Nelonicline + Scopolamine | 10 | 0.3 | p.o./i.p. | 0.25 ± 0.04# |
| Nelonicline + Scopolamine | 10 | 1.0 | p.o./i.p. | 0.40 ± 0.06# |
| Positive Control + Scopolamine | 10 | (e.g., Donepezil 1.0) | p.o./i.p. | 0.38 ± 0.05# |
| p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + Scopolamine group. |
Table 2: Effect of Chronic this compound on Spatial Learning and Memory in Aged Rats (MWM Test)
| Treatment Group | N | Daily Dose (mg/kg) | Administration Route | Acquisition (Day 5 Escape Latency, s) (Mean ± SEM) | Probe Trial (Time in Target Quadrant, s) (Mean ± SEM) |
| Young Control (Vehicle) | 10 | - | p.o. | 15.2 ± 2.1 | 25.5 ± 1.8 |
| Aged Control (Vehicle) | 10 | - | p.o. | 35.8 ± 3.5 | 18.2 ± 1.5 |
| Aged + Nelonicline | 10 | 1.0 | p.o. | 25.1 ± 2.8# | 22.7 ± 1.6# |
| Aged + Nelonicline | 10 | 3.0 | p.o. | 20.5 ± 2.5# | 24.1 ± 1.7# |
| *p < 0.05 compared to Young Control group. #p < 0.05 compared to Aged Control group. |
Note: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound in established animal models of cognitive impairment. The scopolamine-induced amnesia model is well-suited for initial screening and proof-of-concept studies, while the aged rodent model offers greater translational relevance for age-associated cognitive decline. Consistent and rigorous adherence to these protocols will enable researchers to generate reliable and reproducible data to support the development of this compound as a potential therapeutic agent for cognitive disorders.
References
Application Notes and Protocols for Nelonicline Citrate in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline citrate, also known as ABT-126, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential to treat cognitive impairments associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] As a modulator of the cholinergic system, this compound has shown pro-cognitive effects in various preclinical models.[1] These application notes provide an overview of the reported dosages, experimental protocols, and relevant signaling pathways to guide researchers in designing rodent studies with this compound.
Mechanism of Action
This compound selectively binds to and activates the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory, including the hippocampus and prefrontal cortex. Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates the release of several neurotransmitters and activates downstream signaling cascades implicated in synaptic plasticity and neuroprotection.
Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular events. The primary mechanism involves the influx of Ca²⁺, which can trigger various downstream pathways.
Dosage Information for Rodent Studies
However, based on available data from other administration routes and species, the following tables provide guidance for dose selection. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental model and cognitive task.
Table 1: Nelonicline (ABT-126) Dosage in Non-Rodent and Alternative Route Rodent Studies
| Species | Administration Route | Dosage Range | Study Focus | Reference |
| Rat | Intravenous (self-administration) | up to 0.885 mg/kg/infusion | Abuse potential | Hudzik et al. (cited in ResearchGate) |
| Monkey | Oral | 0.03 - 1.0 mg/kg | Not specified | MedchemExpress |
Note: The intravenous dose in rats provides an indication of brain penetration and receptor engagement. The oral doses in monkeys can be used as a starting point for allometric scaling to estimate rodent oral doses, although species differences in metabolism and bioavailability must be considered.
Experimental Protocols
Scopolamine-Induced Cognitive Deficit Model
This model is widely used to induce a transient cholinergic deficit and assess the efficacy of pro-cognitive compounds.
Protocol:
-
Animals: Adult male Wistar rats or C57BL/6 mice are commonly used.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and handled daily for several days before the experiment.
-
Drug Administration:
-
Administer this compound (vehicle for control group) via oral gavage (p.o.) or intraperitoneal injection (i.p.). The optimal pre-treatment time should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes before the cognitive task).
-
After the appropriate pre-treatment interval, administer scopolamine hydrobromide (typically 0.5-1 mg/kg, i.p.) to induce cognitive impairment.
-
-
Behavioral Testing: 20-30 minutes after scopolamine administration, subject the animals to cognitive testing (e.g., Novel Object Recognition Test or Morris Water Maze).
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Apparatus: A square open-field arena (e.g., 50x50x50 cm for rats, 40x40x40 cm for mice) made of a non-porous material that is easy to clean.
-
Objects: Two sets of three-dimensional objects that are different in shape, color, and texture but similar in size and complexity. The objects should be heavy enough that the animals cannot displace them.
-
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2): Place two identical objects (A and A) in opposite corners of the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). Administer this compound at a predetermined time before this phase.
-
Testing (Day 2): After a retention interval (e.g., 1 hour to 24 hours), place one familiar object (A) and one novel object (B) in the same locations. Allow the animal to explore for 5 minutes.
-
-
Data Analysis: Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates successful recognition memory.
Morris Water Maze (MWM) Test
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter for rats, 100-120 cm for mice) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged just below the water surface. The pool should be located in a room with prominent distal visual cues.
-
Procedure:
-
Acquisition Training (Days 1-4): Conduct 4 trials per day. In each trial, the animal is placed in the water at one of four starting positions and must find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds. This compound should be administered daily before the training sessions.
-
Probe Trial (Day 5): The platform is removed from the pool, and the animal is allowed to swim freely for 60 seconds.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length across training days. A decrease in these measures indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. A preference for the target quadrant indicates spatial memory.
-
Summary of Key Experimental Parameters
Table 2: Summary of Key Parameters for Cognitive Behavioral Assays
| Parameter | Novel Object Recognition (NOR) | Morris Water Maze (MWM) |
| Cognitive Domain Assessed | Recognition Memory | Spatial Learning and Memory |
| Typical Species | Rats, Mice | Rats, Mice |
| Drug Administration | p.o. or i.p. prior to familiarization | p.o. or i.p. daily before training |
| Key Dependent Variables | Discrimination Index | Escape Latency, Path Length, Time in Target Quadrant |
| Common Deficit Model | Scopolamine (0.5-1 mg/kg, i.p.) | Age-related decline, transgenic models, scopolamine |
Conclusion
This compound is a promising compound for investigating the role of the α7 nAChR in cognition. The protocols and information provided herein are intended to serve as a guide for researchers. It is crucial to conduct pilot studies to determine the optimal dosage and experimental conditions for the specific rodent strain and cognitive paradigm being employed. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible data in the study of this compound's effects on rodent cognition.
References
- 1. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with Nelonicline Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline citrate is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in the central nervous system.[1][2] Activation of α7 nAChRs leads to a rapid influx of calcium ions, making calcium imaging a primary method for studying the functional activity of this receptor and the pharmacological effects of modulators like this compound.[3][4] These application notes provide a comprehensive guide to performing calcium imaging assays with this compound, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways and workflows.
Data Presentation
The following table summarizes the quantitative data for this compound in relation to α7 nAChR activation. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell/System | Comments | Reference |
| Binding Affinity (Ki) | 12.3 nM | Human Brain | High affinity for the α7 nAChR. | [1] |
| EC50 | 2 µM | Xenopus oocytes expressing human α7 nAChRs | Concentration for half-maximal activation. | |
| Intrinsic Activity | 74% relative to acetylcholine | Xenopus oocytes expressing human α7 nAChRs | Partial agonist activity. | |
| Efficacy (Calcium Flux) | 12% at 100,000 nM | Human IMR-32 neuroblastoma cells (α3β4* nAChRs) | Low efficacy at α3β4* nAChRs, indicating selectivity for α7. |
Signaling Pathway
Activation of the α7 nAChR by this compound initiates a signaling cascade primarily driven by calcium influx. The binding of this compound to the receptor induces a conformational change, opening the ion channel and allowing Ca²⁺ to flow into the cell down its electrochemical gradient. This initial influx can be further amplified by calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.
Experimental Workflow
A typical calcium imaging experiment with this compound involves several key steps, from cell culture to data analysis. The following diagram outlines a standard workflow for a 96-well plate-based assay.
Experimental Protocols
This section provides a detailed protocol for a cell-based calcium imaging assay to measure the activity of this compound on α7 nAChRs using a fluorescent plate reader.
Materials
-
Cell Line: HEK293 cells stably expressing human α7 nAChR.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: 20% solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution in DMSO.
-
Positive Control: Acetylcholine or another known α7 nAChR agonist.
-
Antagonist (for validation): Methyllycaconitine (MLA) or α-bungarotoxin.
-
Fluorescent Plate Reader: Equipped with an automated liquid handling system and appropriate filters for Fluo-4 (Excitation: ~490 nm, Emission: ~515 nm).
Protocol
-
Cell Plating:
-
Culture HEK293-α7 nAChR cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in a fresh culture medium.
-
Plate the cells in a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer:
-
Mix 4 µL of 1 mM Fluo-4 AM stock in DMSO with 1 µL of 20% Pluronic F-127.
-
Add this mixture to 1 mL of Assay Buffer and vortex to dissolve.
-
-
Remove the culture medium from the wells of the 96-well plate.
-
Gently wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently remove the dye loading solution from the wells.
-
Wash the cells two to three times with 100 µL of Assay Buffer to remove any extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the Fluo-4 AM.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentrations.
-
Prepare 2X solutions of the positive control and antagonist in Assay Buffer.
-
Set up the fluorescent plate reader to perform a kinetic read, measuring fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Using the plate reader's automated injector, add 100 µL of the 2X compound solutions to the respective wells.
-
Continue to measure the fluorescence intensity for the remainder of the kinetic read.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F) after compound addition (ΔF = F - F₀).
-
Normalize the response by expressing it as a percentage of the maximum response obtained with a saturating concentration of the positive control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
By following these detailed application notes and protocols, researchers can effectively utilize calcium imaging assays to investigate the pharmacological properties of this compound and its effects on α7 nAChR signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Recording of α7 nAChR Activation by ABT-126
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as learning and memory.[1] Its dysfunction has been associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2][3] ABT-126 (also known as Nelonicline) is a selective agonist for the α7 nAChR, demonstrating potential as a therapeutic agent for cognitive impairment.[4][5] These application notes provide detailed protocols for the electrophysiological characterization of α7 nAChR activation by ABT-126 using patch-clamp techniques.
Quantitative Data Summary
The following tables summarize the key electrophysiological and binding parameters of ABT-126 and other relevant α7 nAChR agonists for comparative purposes.
Table 1: ABT-126 Binding Affinity and Efficacy
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human brain | 12.3 nM | |
| Mouse, Rat, Human | 11-14 nM | ||
| Functional Activity (EC50) | Human α7 nAChRs in Xenopus oocytes | 2 µM | |
| Intrinsic Activity (Imax) | Human α7 nAChRs in Xenopus oocytes | 74% (relative to Acetylcholine) | |
| Selectivity | α3β4* nAChRs (Ki) | 60 nM | |
| 5-HT3 receptor (Ki) | 140 nM |
Table 2: Comparative Electrophysiological Data of α7 nAChR Agonists
| Compound | Expression System | EC50 | Imax (% of ACh) | Reference |
| ABT-126 | Xenopus oocytes (human α7) | 2 µM | 74% | |
| GTS-21 | Xenopus oocytes (rat α7) | 5.2 µM | 32% | |
| Xenopus oocytes (human α7) | 11 µM | 9% | ||
| TC-5619 | Xenopus oocytes (human α7) | 33 nM | Full agonist | |
| Br-IQ17B | Xenopus oocytes (human α7) | 1.8 µM | 64.3% | |
| EVP-6124 | Xenopus oocytes (human α7) | 0.45 µM | 30.6% | |
| Acetylcholine (ACh) | Xenopus oocytes (human α7) | 284.2 µM | 100% | |
| Choline | Rat midbrain DA neurons | - | - |
Signaling Pathways and Experimental Workflow
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by an agonist such as ABT-126 leads to the opening of a non-selective cation channel, resulting in a significant influx of Ca²⁺. This calcium influx can trigger various downstream signaling cascades, including the activation of protein kinases like ERK, which are involved in synaptic plasticity and cell survival.
Experimental Workflow for Electrophysiological Recording
The following diagram outlines the typical workflow for characterizing the effect of ABT-126 on α7 nAChRs using patch-clamp electrophysiology.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording in Transfected HEK293 Cells
This protocol describes the characterization of ABT-126 on human α7 nAChRs transiently expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
- For transfection, plate cells onto glass coverslips in a 35 mm dish.
- Transfect cells with a plasmid encoding the human α7 nAChR subunit using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a marker protein (e.g., GFP) is recommended to identify transfected cells.
- Use cells for electrophysiological recording 24-48 hours post-transfection.
2. Solutions:
- External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.
- ABT-126 Stock Solution: Prepare a 10 mM stock solution of ABT-126 in DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the cells with the external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a visually identified transfected cell.
- Clamp the membrane potential at a holding potential of -60 mV.
- Record baseline currents in the absence of the agonist.
- Apply ABT-126 at increasing concentrations (e.g., 0.1 µM to 100 µM) using a rapid perfusion system. Ensure complete washout with the external solution between applications to allow for receptor recovery from desensitization.
- To overcome the rapid desensitization of α7 nAChRs, co-application with a Type II positive allosteric modulator (PAM) like PNU-120596 (1-10 µM) can be employed to enhance and prolong the current responses.
4. Data Analysis:
- Measure the peak amplitude of the inward current evoked by each concentration of ABT-126.
- Plot the normalized peak current as a function of the ABT-126 concentration.
- Fit the concentration-response data to the Hill equation to determine the EC50 (concentration for half-maximal response) and the Hill coefficient.
- The maximal response (Imax) can be compared to the response elicited by a saturating concentration of a full agonist like acetylcholine.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus laevis Oocytes
This protocol is suitable for expressing high levels of α7 nAChRs and obtaining robust currents.
1. Oocyte Preparation and Injection:
- Harvest and defolliculate oocytes from a female Xenopus laevis frog.
- Inject oocytes with cRNA encoding the human α7 nAChR subunit.
- Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.
2. Solutions:
- Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.
- Drug Solutions: Prepare dilutions of ABT-126 in ND96 solution.
3. Electrophysiological Recording:
- Place an oocyte in the recording chamber and perfuse with ND96 solution.
- Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ) for voltage clamping.
- Clamp the oocyte membrane potential at -70 mV.
- Apply ABT-126 at various concentrations via the perfusion system.
- Record the resulting inward currents.
4. Data Analysis:
- Analyze the concentration-response relationship as described in Protocol 1 to determine the EC50 and relative efficacy of ABT-126.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. α7 nicotinic receptor agonists reduce levodopa-induced dyskinesias with severe nigrostriatal damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Nelonicline Citrate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline citrate, also known as ABT-126, is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2]. These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs is a promising therapeutic strategy for neurological and psychiatric disorders characterized by cognitive deficits, including Alzheimer's disease and schizophrenia[1][3]. This compound has demonstrated pro-cognitive effects in various preclinical animal models, making it a valuable tool for neuroscience research[4].
These application notes provide a detailed protocol for the oral administration of this compound to mice, a common and translationally relevant route for preclinical studies. The document includes information on dosing, formulation, and experimental procedures, along with a summary of available data and a diagram of the relevant signaling pathway.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating α7 nAChRs. As a selective agonist, it mimics the action of the endogenous neurotransmitter acetylcholine at this specific receptor subtype. The α7 nAChR is a homopentameric ligand-gated ion channel that is highly permeable to calcium ions (Ca²⁺).
Upon binding of this compound, the α7 nAChR undergoes a conformational change, opening the ion channel and leading to an influx of Ca²⁺ into the neuron. This influx of calcium triggers a cascade of downstream intracellular signaling events. While the precise downstream signaling of this compound is not fully elucidated, the pathways activated by α7 nAChR agonists are known to include:
-
Janus kinase 2 (Jak2) - Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: Activation of this pathway is associated with the anti-inflammatory effects of α7 nAChR stimulation.
-
Phosphatidylinositol 3-kinase (PI3K) - Akt Pathway: This pathway is crucial for cell survival, neuroprotection, and synaptic plasticity.
-
Mitogen-activated protein kinase (MAPK) / Extracellular signal-regulated kinase (ERK) Pathway: This pathway is involved in learning, memory, and neuronal plasticity.
-
Modulation of Nuclear Factor-kappa B (NF-κB) activity: α7 nAChR activation can inhibit the pro-inflammatory transcription factor NF-κB.
These signaling cascades ultimately lead to the modulation of neurotransmitter release, enhancement of synaptic plasticity, and neuroprotective effects, which are thought to underlie the pro-cognitive effects of this compound.
References
Application Notes & Protocols: Immunohistochemical Analysis of α7 Nicotinic Acetylcholine Receptor (nAChR) Expression Following Nelonicline Citrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline citrate (also known as ABT-126) is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in regions critical for cognition and memory such as the hippocampus and cortex.[3] The α7 nAChR is characterized by its high permeability to calcium, allowing it to modulate numerous intracellular signaling cascades.[4] Activation of α7 nAChR is linked to the cholinergic anti-inflammatory pathway and plays roles in neuroprotection, synaptic plasticity, and cognitive enhancement.[5] Consequently, α7 nAChR agonists like this compound have been investigated as potential therapeutics for cognitive impairments associated with conditions such as Alzheimer's disease and schizophrenia.
Immunohistochemistry (IHC) is a critical technique for visualizing the distribution and quantifying the expression levels of specific proteins within the cellular and tissue context. Evaluating the effect of a selective agonist like this compound on the expression of its target receptor, α7 nAChR, is essential for understanding its long-term pharmacological effects, including potential receptor upregulation or downregulation.
These application notes provide a comprehensive, generalized protocol for the immunohistochemical detection of α7 nAChR in brain tissue following systemic administration of this compound.
Principle of the Method
Immunohistochemistry utilizes the principle of specific antigen-antibody binding to detect the presence and localization of the α7 nAChR protein in prepared tissue sections. The protocol involves a series of steps:
-
Tissue Preparation: Brain tissue from vehicle- and this compound-treated animals is fixed (e.g., with paraformaldehyde) and sectioned to preserve cellular morphology and antigenicity.
-
Antigen Retrieval: The fixed tissue is treated to unmask the antigenic epitopes of the α7 nAChR protein, which may have been altered during fixation.
-
Immunostaining: The tissue sections are incubated with a primary antibody that specifically binds to the α7 nAChR protein. This is followed by incubation with a secondary antibody, which is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a fluorophore and binds to the primary antibody.
-
Detection & Visualization: For enzymatic detection, a chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the location of the antigen. This allows for visualization using a standard light microscope.
-
Analysis: The staining intensity and distribution are qualitatively and quantitatively assessed to determine differences in α7 nAChR expression between treatment groups.
Signaling Pathway and Experimental Workflow
α7 nAChR Signaling Pathway
Activation of the pentameric (α7)₅ receptor by an agonist like this compound leads to the opening of its central ion channel. This results in a rapid influx of cations, most notably Ca²⁺, which acts as a crucial second messenger to initiate downstream signaling cascades such as the JAK2/STAT3 and PI3K/Akt pathways, ultimately leading to anti-inflammatory and anti-apoptotic cellular responses.
Experimental Workflow
The overall experimental process involves animal treatment, tissue collection and processing, immunohistochemical staining, and finally, image acquisition and data analysis.
Illustrative Quantitative Data
The following table presents hypothetical data summarizing the quantitative analysis of α7 nAChR immunoreactivity in the CA1 region of the hippocampus. This data illustrates a scenario where chronic treatment with this compound does not produce a significant change in the overall receptor protein expression.
| Treatment Group | N | Brain Region | Mean Optical Density (± SEM) | % Area Stained (± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 8 | Hippocampus (CA1) | 0.352 (± 0.021) | 45.3% (± 3.5%) | 1.00 | - |
| This compound (1 mg/kg) | 8 | Hippocampus (CA1) | 0.361 (± 0.025) | 47.1% (± 4.1%) | 1.03 | > 0.05 |
Optical Density (OD) is measured from DAB-stained sections, where higher values indicate stronger immunoreactivity. Data are for illustrative purposes only.
Detailed Experimental Protocol
This protocol is a generalized procedure for chromogenic immunohistochemistry for α7 nAChR in free-floating rodent brain sections. Optimization may be required depending on the specific antibody, tissue, and experimental conditions.
Materials and Reagents
-
Primary Antibody: Rabbit polyclonal anti-α7 nAChR antibody (e.g., Abcam, ab10096 or similar validated antibody).
-
Secondary Antibody: Biotinylated Goat Anti-Rabbit IgG.
-
Detection Kit: Avidin-Biotin Complex (ABC) kit (e.g., Vector Labs).
-
Substrate: 3,3'-Diaminobenzidine (DAB) chromogen kit.
-
Fixative: 4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer (PB).
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Tris-Buffered Saline (TBS), pH 7.6.
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
-
Blocking Solution: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS.
-
Antibody Diluent: 2% NGS and 0.3% Triton X-100 in PBS.
-
Cryoprotectant: 30% Sucrose in 0.1 M PB.
-
Mounting Medium (e.g., DPX).
-
Ethanol (graded series: 70%, 95%, 100%).
-
Xylene or a xylene substitute.
-
Glass microscope slides and coverslips.
Protocol Steps
-
Animal Treatment & Tissue Collection: a. Administer this compound or vehicle to experimental animals according to the established dosing regimen and timeline. b. At the conclusion of the treatment period, deeply anesthetize the animal. c. Perform transcardial perfusion, first with ice-cold saline to clear the blood, followed by ice-cold 4% PFA. d. Carefully extract the brain and post-fix overnight in 4% PFA at 4°C. e. Transfer the brain to a 30% sucrose solution for cryoprotection until it sinks (typically 48-72 hours).
-
Tissue Sectioning: a. Freeze the cryoprotected brain and cut 30-40 µm thick coronal sections using a cryostat or sliding microtome. b. Collect sections in a cryoprotectant solution and store at -20°C until use.
-
Immunostaining Procedure: a. Wash free-floating sections three times for 10 minutes each in PBS to remove the storage solution. b. Antigen Retrieval: Transfer sections to a pre-heated Sodium Citrate Buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature. c. Endogenous Peroxidase Quenching: Incubate sections in 0.3% hydrogen peroxide (H₂O₂) in PBS for 15 minutes at room temperature to block endogenous peroxidase activity. d. Wash sections three times for 10 minutes each in PBS. e. Blocking: Incubate sections in Blocking Solution (5% NGS, 0.3% Triton X-100 in PBS) for 1 hour at room temperature on a shaker. This step minimizes non-specific antibody binding. f. Primary Antibody Incubation: Incubate sections with the primary anti-α7 nAChR antibody diluted in Antibody Diluent (e.g., 1:200 to 1:1000, requires optimization) for 24-48 hours at 4°C on a shaker. g. Wash sections three times for 10 minutes each in PBS. h. Secondary Antibody Incubation: Incubate sections with the biotinylated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions in Antibody Diluent, for 2 hours at room temperature. i. Wash sections three times for 10 minutes each in PBS. j. ABC Complex Formation: Incubate sections in the prepared ABC reagent (as per kit instructions) for 1 hour at room temperature. k. Wash sections three times for 10 minutes each in PBS. l. Chromogenic Detection: Develop the signal by incubating sections in the DAB substrate solution until the desired brown staining intensity is reached (typically 2-10 minutes). Monitor carefully under a microscope to avoid overstaining. m. Stop the reaction by immediately transferring sections into PBS.
-
Mounting and Coverslipping: a. Mount the stained sections onto gelatin-coated or positively charged glass slides. b. Allow the sections to air-dry completely. c. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%; 2-3 minutes each). d. Clear the sections in xylene (or a substitute) for 5 minutes. e. Place a drop of mounting medium onto the slide and apply a coverslip, avoiding air bubbles.
-
Imaging and Analysis: a. Acquire images using a bright-field microscope equipped with a digital camera. Ensure all imaging parameters (e.g., light intensity, exposure time) are kept constant across all slides and treatment groups. b. For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the optical density or the percentage of the stained area within a defined region of interest (e.g., hippocampal CA1 pyramidal layer). c. Perform statistical analysis to compare the results between the vehicle and this compound treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cognitive Enhancement by Nelonicline Citrate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of behavioral tests to evaluate the cognitive-enhancing properties of Nelonicline citrate, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. While preclinical studies have shown Nelonicline (also known as ABT-126) to be effective in animal models across various cognitive domains, including working memory, social recognition memory, and memory consolidation, specific quantitative data from the behavioral tests detailed below were not available in the public domain at the time of this review.[1][2] Therefore, illustrative data from studies on other selective α7 nAChR agonists with a similar mechanism of action are presented.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Signaling
This compound acts as a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex.[3][4] Activation of α7 nAChRs by agonists like Nelonicline is believed to enhance cognitive function through the modulation of downstream signaling pathways. One of the key pathways involves the influx of calcium (Ca2+), which can trigger the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade. This, in turn, leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in synaptic plasticity and memory formation.[5]
Data Presentation: Illustrative Efficacy of α7 nAChR Agonists in Behavioral Tests
The following tables summarize representative quantitative data from preclinical studies on selective α7 nAChR agonists in key behavioral tests for cognition. Note: This data is for illustrative purposes to demonstrate the expected outcomes and is not specific to this compound.
Table 1: Morris Water Maze - Spatial Learning and Memory (Illustrative data based on studies of α7 nAChR agonists)
| Treatment Group | Escape Latency (seconds) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle Control | 45.2 ± 5.1 | 18.5 ± 2.3 |
| Scopolamine (Amnesia Model) | 58.9 ± 6.3 | 10.2 ± 1.8 |
| α7 Agonist (Low Dose) | 35.8 ± 4.7 | 25.1 ± 2.9 |
| α7 Agonist (High Dose) | 28.4 ± 3.9 | 32.7 ± 3.5 |
| *p < 0.05, **p < 0.01 compared to Scopolamine group. Data are presented as mean ± SEM. |
Table 2: Novel Object Recognition - Recognition Memory (Illustrative data based on studies of α7 nAChR agonists)
| Treatment Group | Discrimination Index |
| Vehicle Control | 0.35 ± 0.05 |
| Scopolamine (Amnesia Model) | 0.08 ± 0.03 |
| α7 Agonist (Low Dose) | 0.25 ± 0.04** |
| α7 Agonist (High Dose) | 0.42 ± 0.06*** |
| Discrimination Index = (Time exploring novel object - Time exploring familiar object) / Total exploration time. | |
| **p < 0.01, ***p < 0.001 compared to Scopolamine group. Data are presented as mean ± SEM. |
Table 3: T-Maze (Spontaneous Alternation) - Working Memory (Illustrative data based on studies of α7 nAChR agonists)
| Treatment Group | Spontaneous Alternation (%) |
| Vehicle Control | 75.3 ± 4.1 |
| Scopolamine (Amnesia Model) | 52.1 ± 3.8 |
| α7 Agonist (Low Dose) | 68.9 ± 4.5 |
| α7 Agonist (High Dose) | 78.2 ± 3.9** |
| p < 0.05, **p < 0.01 compared to Scopolamine group. Data are presented as mean ± SEM. |
Experimental Protocols
The following are detailed protocols for the Morris Water Maze, Novel Object Recognition, and T-Maze tests, which are standard behavioral assays for assessing cognitive function in rodents.
Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory, which is dependent on the hippocampus.
Experimental Workflow:
Protocol:
-
Apparatus: A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.
-
Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Cued Trials (Day 1): Conduct 4 trials with a visible platform (marked with a flag) to assess for any visual or motor impairments. The starting position is varied for each trial.
-
Acquisition Phase (Days 2-5):
-
Administer this compound or vehicle at the designated time before the trials.
-
Conduct 4 trials per day for 4 consecutive days with the platform hidden in a constant location.
-
For each trial, place the animal in the water facing the pool wall at one of four quasi-random starting positions.
-
Allow the animal to swim for a maximum of 60-90 seconds to find the platform. If it fails, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel starting position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis: Analyze escape latency during the acquisition phase to assess learning. Analyze the time spent in the target quadrant and platform location crossings during the probe trial to assess spatial memory.
Novel Object Recognition (NOR) Test
The NOR test evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Experimental Workflow:
Protocol:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of three-dimensional objects that are of similar size but different in shape and texture.
-
Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to allow for free exploration and adaptation to the environment.
-
Training/Familiarization Phase (Day 2):
-
Administer this compound or vehicle at the designated time before the trial.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object using a video camera and analysis software. Exploration is defined as sniffing or touching the object with the nose.
-
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase (Day 2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
T-Maze Spontaneous Alternation Test
The T-maze spontaneous alternation task assesses spatial working memory, based on the innate tendency of rodents to alternate their choice of arms in a T-shaped maze.
Experimental Workflow:
Protocol:
-
Apparatus: A T-shaped maze with a start arm and two goal arms. The maze can be enclosed or elevated.
-
Habituation (Optional but recommended): Allow each animal to freely explore the maze for a few minutes on the day before testing.
-
Testing:
-
Administer this compound or vehicle at the designated time before the test session.
-
Place the animal at the start of the stem arm and allow it to move freely through the maze.
-
Once the animal enters one of the goal arms with all four paws, it is considered a choice.
-
After a short inter-trial interval (the animal can be returned to the start arm), the next trial begins.
-
Record the sequence of arm choices over a series of trials (e.g., 8-14 trials).
-
-
Data Analysis: An alternation is defined as entry into a different arm on consecutive trials (e.g., Left, Right, Left is two alternations). Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of trials - 1)) x 100. A higher percentage of alternation indicates better working memory.
References
- 1. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nelonicline citrate solubility and stability issues
Technical Support Center: Nelonicline Citrate
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my buffer. What are the recommended solvents?
A1: this compound, as a citrate salt of a tertiary amine, is expected to have its highest solubility in acidic aqueous solutions. Start with a low pH buffer (e.g., pH 2-4) and assess solubility. For non-aqueous applications, polar organic solvents such as DMSO, DMF, and ethanol may be suitable. It is crucial to perform solubility testing in your specific vehicle to determine the optimal solvent.
Q2: My this compound solution appears to be degrading over time, indicated by a color change. What could be the cause?
A2: Color change can be an indicator of chemical degradation, potentially due to oxidation or other reactions. Tertiary amines can be susceptible to oxidation. It is recommended to prepare solutions fresh and store them protected from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). Assess the stability of your solution under your specific storage conditions using an appropriate analytical method like HPLC.
Q3: What are the recommended storage conditions for solid this compound and its solutions?
A3: For solid this compound, it is advisable to store it in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere. For solutions, storage conditions will depend on the solvent. Aqueous buffered solutions should be stored at 2-8°C for short-term use and protected from light. For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C, but be aware of potential freeze-thaw stability issues. A formal stability study is recommended to establish appropriate storage conditions for your specific formulation.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific excipient incompatibility data for this compound is not widely published, general considerations for amine salts apply. Avoid highly alkaline conditions, as this may cause the precipitation of the free base. Be cautious with excipients that have reactive functional groups or impurities that could promote degradation. Compatibility studies with your intended excipients are essential during formulation development.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If you are experiencing low solubility of this compound in your desired aqueous buffer, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Solubility
Caption: Troubleshooting workflow for addressing poor aqueous solubility of this compound.
Summary of Solubility Enhancement Strategies
| Strategy | Description | Considerations |
| pH Adjustment | Lowering the pH of the aqueous vehicle to a range of 2-4 can significantly increase the solubility of citrate salts of basic compounds. | Ensure the final pH is compatible with your experimental system or intended application. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of poorly soluble compounds. | Co-solvents may impact the biological activity or stability of the compound. Compatibility and concentration limits should be evaluated. |
| Complexation | Using complexing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with the drug molecule, enhancing its apparent solubility. | This creates a new formulation that may require additional characterization and regulatory consideration. |
Issue 2: Solution Instability
If you suspect your this compound solution is unstable, follow this guide to identify the cause and find a solution.
Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting workflow for addressing the instability of this compound solutions.
Key Stability Considerations
| Factor | Potential Issue | Recommended Action |
| pH | The stability of this compound can be pH-dependent. Extreme pH values may catalyze hydrolysis or other degradation reactions. | Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, 10) to identify the pH of maximum stability. |
| Oxidation | As a tertiary amine, Nelonicline may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. | Prepare solutions in deoxygenated buffers, protect from light, and consider the addition of an antioxidant if compatible with your experimental design. |
| Temperature | Elevated temperatures generally increase the rate of chemical degradation. | Store solutions at the lowest practical temperature that does not compromise solubility (e.g., 2-8°C). Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
This protocol determines the equilibrium solubility of this compound in a specific solvent or buffer.
-
Preparation: Add an excess amount of solid this compound to a known volume of the test vehicle (e.g., phosphate buffer, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Analysis: Carefully withdraw a sample of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that vehicle at that temperature.
Protocol 2: pH-Stability Profile
This protocol evaluates the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 10).
-
Solution Preparation: Prepare stock solutions of this compound and dilute them into each buffer to a known final concentration.
-
Incubation: Store aliquots of each solution at a specified temperature (e.g., 40°C to accelerate degradation) in sealed, light-protected vials.
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each pH solution.
-
Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of this compound and to detect the formation of any degradation products.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH. This will help identify the pH at which the compound is most stable.
Technical Support Center: Off-Target Effects of Nelonicline Citrate on 5-HT3 Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Nelonicline citrate on 5-HT3 receptors. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known off-target interaction with 5-HT3 receptors?
This compound, also known as ABT-126, is an orally active and selective α7 nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3][4] While it exhibits high affinity for the α7 nAChR, it has been identified as an antagonist at the 5-HT3 receptor.[1] This off-target activity is characterized by a lower binding affinity for the 5-HT3 receptor compared to its primary target.
Q2: What are the binding affinities of this compound for its primary target (α7 nAChR) and the 5-HT3 receptor?
The binding affinity of this compound is significantly higher for the α7 nAChR than for the 5-HT3 receptor. The equilibrium dissociation constant (Ki) for the human α7 nAChR is 12.3 nM, while for the 5-HT3 receptor, it is 140 nM. This represents a more than 10-fold selectivity for its primary target.
Data Presentation
Table 1: Binding Affinity of this compound
| Target Receptor | Ligand Action | Binding Affinity (Ki) |
| α7 nAChR | Agonist | 12.3 nM |
| 5-HT3 Receptor | Antagonist | 140 nM |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing human 5-HT3 receptors
-
[3H]-Granisetron (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled granisetron (for non-specific binding)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In test tubes, combine the cell membranes, [3H]-Granisetron (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled granisetron instead of this compound. For total binding, omit any competing ligand.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This protocol describes the use of two-electrode voltage clamp electrophysiology to functionally characterize the antagonistic effect of this compound on human 5-HT3 receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human 5-HT3A subunits
-
Serotonin (5-HT)
-
This compound
-
Recording solution (e.g., ND96)
-
Two-electrode voltage clamp setup
-
Microinjection apparatus
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with cRNA encoding the human 5-HT3A subunit. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a concentration of 5-HT that elicits a submaximal response (e.g., EC50 concentration) to establish a baseline current.
-
Antagonist Application: Perfuse the oocyte with varying concentrations of this compound for a set period before co-applying it with the same concentration of 5-HT.
-
Data Acquisition: Record the peak inward current elicited by 5-HT in the absence and presence of different concentrations of this compound.
-
Data Analysis: Express the current in the presence of this compound as a percentage of the control current (in the absence of the antagonist). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guides
Radioligand Binding Assay
-
Q: High non-specific binding is observed. What could be the cause and how can I resolve it?
-
A: High non-specific binding can be due to several factors. Try reducing the concentration of the radioligand, increasing the number of washes, or using a different type of filter. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can also help reduce non-specific binding to the filter itself.
-
-
Q: The binding curve is flat, and I cannot determine an IC50 value. What should I do?
-
A: This suggests that this compound may not be effectively displacing the radioligand within the tested concentration range. Ensure that the stock solution of this compound is correctly prepared and that the dilutions are accurate. If the problem persists, consider using a higher concentration range of this compound.
-
Two-Electrode Voltage Clamp Electrophysiology
-
Q: The oocytes are not expressing the 5-HT3 receptors or the current responses are very small. What can I do?
-
A: The quality and concentration of the cRNA are critical for receptor expression. Verify the integrity of your cRNA on a gel and ensure you are injecting an adequate amount. The incubation time and temperature can also be optimized. Some batches of oocytes may have lower expression capabilities.
-
-
Q: The response to the 5-HT application runs down quickly. How can I obtain stable recordings?
-
A: Receptor desensitization can be an issue. Increase the washout period between agonist applications to allow for full recovery of the receptors. Using a lower, submaximal concentration of 5-HT can also help to minimize desensitization.
-
Visualizations
Caption: this compound's primary agonistic and off-target antagonistic pathways.
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the two-electrode voltage clamp experiment.
References
Technical Support Center: Optimizing Nelonicline Citrate for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nelonicline citrate in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel.[1][2][3][4] Its primary mechanism of action is to bind to and activate the α7 nAChR, leading to an influx of cations, most notably Ca2+, into the cell. This influx triggers a cascade of downstream signaling events.
Q2: What are the key binding affinities and effective concentrations of this compound?
This compound exhibits high affinity for the human α7 nAChR. Key quantitative parameters are summarized in the table below.
| Parameter | Value | Species/System | Reference |
| Ki (α7 nAChR) | 12.3 nM | Human Brain | [1] |
| EC50 | 2 µM | Xenopus oocytes expressing human α7 nAChRs | |
| Intrinsic Activity | 74% relative to acetylcholine | Xenopus oocytes expressing human α7 nAChRs | |
| Ki (α3β4* nAChRs) | 60 nM | Human IMR-32 neuroblastoma cells | |
| Ki (5-HT3 receptor) | 140 nM | N/A |
Q3: How should I prepare and store this compound stock solutions?
-
Preparation: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 5.06 mg of this compound (MW: 505.54 g/mol ) in 1 mL of DMSO. Gentle warming and sonication can aid in dissolution.
-
Storage of Powder: The solid form of this compound should be stored at -20°C for long-term storage (up to 2 years) or at 4°C for short-term storage (days to weeks). It should be kept in a dry, dark environment.
-
Storage of Stock Solutions:
-
In DMSO, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For short-term use, a stock solution in DMSO can be kept at 4°C for up to 2 weeks.
-
Q4: In which cell lines can I study the effects of this compound?
The choice of cell line depends on the expression of the α7 nAChR. Several human cell lines endogenously express this receptor, including:
-
Neuroblastoma cells: SH-SY5Y
-
Lung cancer cells: A549, NCI-H82
-
Mesothelioma cell lines
-
Primary Neuronal Cultures: These are often considered a more physiologically relevant model but require more specialized culture techniques.
It is crucial to verify the expression level of α7 nAChR in your specific cell line and passage number, as this can vary.
Troubleshooting Guide
Issue 1: No observable effect or weak response to this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a broad range of concentrations around the known EC50 (2 µM), for example, from 10 nM to 100 µM.
-
-
Possible Cause 2: Low or absent α7 nAChR expression.
-
Solution: Confirm the expression of α7 nAChR in your cell line using techniques like RT-PCR, Western blotting, or immunocytochemistry. Consider using a positive control cell line known to express the receptor.
-
-
Possible Cause 3: Receptor Desensitization.
-
Solution: The α7 nAChR is known for its rapid desensitization upon prolonged agonist exposure. For functional assays like calcium imaging or electrophysiology, use short application times. In longer-term experiments, consider intermittent dosing schedules.
-
Issue 2: High background signal or off-target effects.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: While selective, at higher concentrations, this compound may interact with other receptors, such as α3β4* nAChRs and 5-HT3 receptors. Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) to prevent precipitation of the compound and solvent-induced cytotoxicity. Visually inspect your media for any signs of precipitation after adding this compound.
-
Issue 3: Poor cell viability after treatment.
-
Possible Cause 1: Cytotoxicity of this compound at high concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH assay) to assess the cytotoxic potential of this compound in your cell model. This will help you distinguish between a specific pharmacological effect and a general toxic effect.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Run a vehicle control (medium with the same concentration of DMSO used for your highest this compound concentration) to ensure that the observed effects are not due to the solvent.
-
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed your cells of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
General Protocol for Calcium Flux Assay
This protocol outlines the general steps for measuring intracellular calcium changes in response to this compound.
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer like HBSS.
-
Compound Preparation: Prepare solutions of this compound at various concentrations in the assay buffer.
-
Baseline Reading: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope equipped for live-cell imaging.
-
Compound Addition: Add the this compound solutions to the wells.
-
Signal Detection: Immediately begin recording the fluorescence signal over time to capture the transient calcium influx.
-
Data Analysis: Analyze the change in fluorescence intensity over baseline to quantify the calcium response.
Visualizations
Signaling Pathways
Activation of the α7 nAChR by this compound initiates several downstream signaling cascades implicated in cellular processes like survival, inflammation, and synaptic plasticity.
Caption: Downstream signaling pathways activated by this compound via the α7 nAChR.
Experimental Workflow
A typical workflow for investigating the in vitro effects of this compound.
Caption: A generalized experimental workflow for in vitro studies with this compound.
Troubleshooting Logic
A decision tree to help troubleshoot common issues during experiments.
References
Technical Support Center: Troubleshooting Low Signal in Nelonicline Citrate Binding Assays
Welcome to the technical support center for Nelonicline citrate binding assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, particularly low signal, encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any significant specific binding of this compound. What are the primary things to check?
A1: Low or no specific binding is a common issue that can stem from several factors. Here's a checklist of the most critical areas to investigate:
-
Receptor Integrity and Concentration: The presence and integrity of the α7 nicotinic acetylcholine receptor (α7 nAChR) in your membrane preparation are paramount.
-
Verification: Confirm the presence of the α7 nAChR using Western blotting.
-
Receptor Concentration: Ensure you are using an adequate amount of membrane protein. A typical starting point for α7 nAChR binding assays is in the range of 50-200 µg of protein per well. It is advisable to perform a protein titration to find the optimal concentration that yields a robust signal.
-
-
Radioligand Quality and Concentration: The quality and concentration of the radioligand are critical.
-
Radiochemical Purity: Ensure the radiochemical purity of your ligand is high (>95%). Impurities or degradation products can lead to high non-specific binding and low specific signal.[1]
-
Concentration: Use a radioligand concentration that is appropriate for the receptor density and affinity. A common starting point is a concentration at or near the dissociation constant (Kd) of the ligand for the receptor. For competition assays with unlabeled this compound, a well-characterized radioligand for α7 nAChR should be used.
-
-
Assay Buffer Composition: The buffer components can significantly impact ligand binding.
-
Ions: Divalent cations like Ca²⁺ and Mg²⁺ can be crucial for the binding of some ligands to nAChRs.[2] Conversely, chelating agents like EDTA can abolish binding.[2] Ensure your buffer composition is appropriate for α7 nAChR binding.
-
pH: Maintain a stable and appropriate pH for your buffer, typically around 7.4.
-
Q2: My specific binding signal is very low, making the data unreliable. How can I increase the signal?
A2: A low signal-to-noise ratio can make it difficult to obtain reliable data. Here are some strategies to boost your specific binding signal:
-
Optimize Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium.
-
Time: Lower concentrations of radioligand will require longer incubation times to reach equilibrium. It is crucial to determine the association and dissociation rates (Kon and Koff) to establish the optimal incubation time.
-
Temperature: While room temperature (e.g., 25°C) is often used, some protocols utilize 4°C to minimize receptor degradation and non-specific binding, though this will likely require a longer incubation time.[3]
-
-
Increase Receptor Concentration: As mentioned in Q1, a higher concentration of your membrane preparation can lead to a stronger signal. However, be mindful that excessively high concentrations can increase non-specific binding.
-
Radioligand Specific Activity: When using a radiolabeled ligand, ensure it has a high specific activity. This will allow for the detection of a lower number of binding sites.
Q3: I am performing a competition assay with unlabeled this compound and a radiolabeled antagonist, but I am not seeing proper displacement. What could be the issue?
A3: A lack of displacement in a competition assay can be due to several factors:
-
This compound Concentration Range: Ensure that the concentration range of unlabeled this compound is sufficient to displace the radioligand. Given that the Ki of this compound for human brain α7 nAChRs is 12.3 nM, your concentration range should span several orders of magnitude around this value (e.g., from picomolar to micromolar).[4]
-
Radioligand Choice: The choice of radioligand is critical. An ideal radioligand for a competition assay with an agonist like this compound would be an antagonist with well-characterized binding properties to the α7 nAChR, such as [¹²⁵I]α-bungarotoxin.
-
Receptor Desensitization: Agonists like this compound can induce receptor desensitization, which is a conformational change in the receptor that can alter ligand binding properties. This might affect the displacement of an antagonist. Consider using shorter incubation times or including allosteric modulators that can stabilize a particular receptor state, though this will complicate data interpretation.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to this compound and α7 nAChR binding assays.
| Parameter | Value | Receptor/System | Notes |
| Ki of this compound | 12.3 nM | Human brain α7 nAChRs | This is the inhibition constant, indicating the affinity of this compound for the receptor. |
| Ki of this compound | 60 nM | Human IMR-32 neuroblastoma cell α3β4* nAChRs | Demonstrates selectivity for α7 over α3β4* nAChRs. |
| Ki of this compound | 140 nM | 5-HT3 receptor | Shows over 10-fold lower affinity for the 5-HT3 receptor compared to α7 nAChRs. |
| Bmax for [¹²⁵I]α-bungarotoxin | ~63 fmol/mg protein | Rat brain homogenates | Can be used as an approximate expected receptor density for α7 nAChRs. |
| Bmax for [¹²⁵I]MLA | ~68 fmol/mg protein | Rat brain homogenates | Another reference value for α7 nAChR density. |
Key Experimental Protocols
Protocol 1: Membrane Preparation from Brain Tissue
This protocol is a general method for preparing brain membranes suitable for α7 nAChR binding assays.
-
Homogenization: Homogenize dissected brain tissue (e.g., hippocampus or cortex) in 15 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at 4°C) using a Polytron or Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold homogenization buffer.
-
Repeat Centrifugation: Repeat the centrifugation and washing steps two more times to ensure the removal of endogenous ligands and other interfering substances.
-
Final Resuspension: Resuspend the final pellet in a suitable volume of assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
Protocol 2: Competition Binding Assay for this compound
This protocol describes a competition binding assay to determine the affinity of unlabeled this compound for the α7 nAChR using a radiolabeled antagonist (e.g., [¹²⁵I]α-bungarotoxin).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
50 µL of varying concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of a fixed concentration of radioligand (e.g., [¹²⁵I]α-bungarotoxin at a concentration near its Kd).
-
50 µL of the membrane preparation (50-200 µg protein).
-
-
Total and Non-Specific Binding:
-
For total binding wells, add 50 µL of assay buffer instead of unlabeled this compound.
-
For non-specific binding wells, add a high concentration of a known α7 nAChR antagonist (e.g., 1 µM unlabeled α-bungarotoxin).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visual Troubleshooting Guides
Below are diagrams to aid in visualizing the experimental workflow and troubleshooting logic.
Caption: A typical workflow for a this compound competition binding assay.
Caption: A decision tree for troubleshooting low signal in binding assays.
References
- 1. Rapid desensitization of the rat α7 nAChR is facilitated by the presence of a proline residue in the outer β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α7 nAChR Desensitization & Nelonicline Citrate
This technical support center provides researchers, scientists, and drug development professionals with detailed information on preventing the desensitization of α7 nicotinic acetylcholine receptors (nAChRs) using Nelonicline citrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with α7 nAChRs?
This compound (also known as ABT-126) is a positive allosteric modulator (PAM) of the α7 nAChR.[1] Unlike a direct agonist which binds to the primary acetylcholine binding site to activate the receptor, a PAM binds to a different, "allosteric" site. This binding action enhances the receptor's response to its endogenous agonist (like acetylcholine or choline) without activating the receptor on its own.[2][3] This mechanism is key to its ability to mitigate desensitization.
Q2: How does this compound prevent or reduce α7 nAChR desensitization?
The α7 nAChR subtype is known for its exceptionally rapid desensitization (often within milliseconds) following agonist exposure.[3][4] This rapid inactivation is a protective mechanism to prevent excessive calcium influx which can be cytotoxic.
Nelonicline acts as a Type II PAM. This class of modulators not only potentiates the agonist-induced currents but also stabilizes the open state of the ion channel, thereby preventing or significantly slowing down the transition to the desensitized state. By enhancing the effect of physiological concentrations of agonists like choline, Nelonicline allows for sustained receptor activity without the rapid desensitization typically caused by high concentrations of direct agonists.
Q3: Is this compound an agonist?
Nelonicline has been described as both a partial agonist and a positive allosteric modulator. It possesses a high binding affinity for the α7 nAChR and shows some agonist activity on its own. However, its primary therapeutic and experimental utility comes from its role as a PAM, where it enhances the effects of other agonists. This dual characteristic is important to consider in experimental design.
Q4: What is the primary downstream signaling effect of potentiating α7 nAChRs with Nelonicline?
Activation of α7 nAChRs leads to a direct influx of cations, with a particularly high permeability to calcium (Ca²⁺). This initial Ca²⁺ influx can trigger further downstream events, including:
-
Depolarization: Activation of voltage-dependent calcium channels (VDCCs), leading to further Ca²⁺ entry.
-
Calcium-Induced Calcium Release (CICR): Release of Ca²⁺ from internal stores like the endoplasmic reticulum.
-
Modulation of Neurotransmitter Release: Influencing the release of various neurotransmitters, including glutamate, GABA, and dopamine.
-
Gene Expression Changes: Activation of Ca²⁺-dependent signaling cascades that can alter gene expression.
By preventing desensitization, Nelonicline allows for a more sustained and controlled elevation of intracellular Ca²⁺ in response to an agonist, thereby amplifying these downstream effects.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Rapid signal decay despite the presence of Nelonicline. | 1. Agonist concentration is too high: High concentrations of a full agonist can still induce desensitization, even with a PAM. 2. Nelonicline concentration is suboptimal: Insufficient PAM concentration may not be enough to overcome agonist-induced desensitization. 3. Receptor Expression Levels: Very high receptor density can lead to rapid local agonist depletion or pronounced desensitization. | 1. Perform a dose-response curve for your agonist (e.g., acetylcholine, choline) in the presence of a fixed concentration of Nelonicline to find the optimal potentiation window. 2. Titrate Nelonicline concentration to determine the optimal level for your specific cell system and agonist concentration. 3. Verify receptor expression levels. If using a heterologous expression system, consider using a lower expression construct. |
| No potentiation of agonist response observed. | 1. Inactive Compound: this compound solution may have degraded. 2. Cell System Lacks Functional α7 nAChRs: The cell line or primary culture may not express sufficient levels of functional α7 nAChRs. 3. Incorrect Experimental Conditions: pH, temperature, or buffer composition may be affecting drug or receptor function. | 1. Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer. 2. Confirm α7 nAChR expression using techniques like Western blot, immunocytochemistry, or by testing a known potent α7 agonist (e.g., PNU-282987). 3. Ensure all experimental solutions are at the correct physiological pH and temperature. Review literature for optimal buffer conditions for α7 nAChR recordings. |
| High baseline activity or apparent cytotoxicity. | 1. Agonist activity of Nelonicline: Nelonicline itself has partial agonist properties which might be apparent at higher concentrations. 2. Excessive Ca²⁺ Influx: Prolonged activation of α7 nAChRs, especially in the presence of a PAM, can lead to Ca²⁺ overload and cytotoxicity. 3. Contamination: Culture media or solutions may be contaminated. | 1. Test the effect of Nelonicline alone on your cells to establish a baseline response. Lower the concentration if significant activation is observed. 2. Limit the duration of agonist and Nelonicline co-application. Include appropriate recovery periods between stimulations. Use Ca²⁺ imaging to monitor intracellular calcium levels. 3. Use sterile techniques and fresh, filtered solutions for all experiments. |
Quantitative Data Summary
| Compound | Receptor/Target | Pharmacological Action | Key Parameters | Reference |
| Nelonicline (ABT-126) | α7 nAChR | Partial Agonist / Positive Allosteric Modulator | High binding affinity; 74% maximum agonist activity relative to full agonists. | |
| PNU-120596 | α7 nAChR | Type II Positive Allosteric Modulator | Potentiates agonist-evoked Ca²⁺ flux and currents; prevents desensitization. | |
| Choline | α7 nAChR | Selective Endogenous Agonist | Low-potency but full agonist. | |
| A-582941 | α7 nAChR | Partial Agonist | EC₅₀ = 2450 nM (rat α7); 60% max response relative to ACh. Potentiated by PNU-120596. | |
| Acetylcholine (ACh) | nAChRs | Endogenous Agonist | Activates and subsequently desensitizes α7 nAChRs. |
Key Experimental Protocols
Protocol 1: Electrophysiological Recording (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This protocol is for assessing the potentiation and anti-desensitization effects of Nelonicline on human α7 nAChRs expressed in Xenopus oocytes.
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate for 2-5 days at 18°C to allow for receptor expression.
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two microelectrodes (filled with 3M KCl) for voltage clamping.
-
Clamp the oocyte membrane potential at -70 mV.
-
-
Experimental Procedure:
-
Baseline Response: Apply a brief pulse (e.g., 2 seconds) of a submaximal concentration of acetylcholine (ACh) and record the inward current. Note the rapid activation followed by desensitization.
-
Nelonicline Incubation: Perfuse the chamber with Ringer's solution containing the desired concentration of this compound for 2-5 minutes.
-
Potentiation Test: While still in the presence of Nelonicline, apply the same pulse of ACh.
-
Observation: A successful potentiation will result in a current with a significantly larger amplitude and a much slower rate of decay (desensitization) compared to the baseline response.
-
-
Data Analysis: Measure the peak current amplitude and the rate of current decay for both baseline and potentiated responses. Calculate the percentage of potentiation.
Protocol 2: Calcium Imaging Assay (Fluorescence-Based)
This protocol measures changes in intracellular calcium in a cell line (e.g., SH-SY5Y or HEK293) stably expressing α7 nAChRs.
-
Cell Plating: Plate the α7-expressing cells onto a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with a physiological salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure (using a fluorescence plate reader):
-
Baseline Reading: Measure the baseline fluorescence for each well.
-
Compound Addition: Add this compound (at various concentrations) to the appropriate wells.
-
Agonist Injection: After a brief incubation (2-5 minutes), inject a submaximal concentration of an α7 agonist (e.g., choline) into the wells.
-
Signal Detection: Immediately begin recording fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular Ca²⁺. Compare the peak fluorescence change in wells treated with Nelonicline + agonist to those treated with agonist alone.
Visualizations
Caption: Nelonicline, a PAM, binds to an allosteric site on the α7 nAChR.
Caption: Workflow for a fluorescence-based calcium imaging assay.
References
- 1. alzforum.org [alzforum.org]
- 2. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. It's not “either/or”: activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Nelonicline citrate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nelonicline citrate (ABT-126). The content addresses common challenges and unexpected results encountered during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is an orally active, selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] It binds with high affinity to α7 nAChRs in the human brain (Ki = 12.3 nM) and activates currents in cells expressing these receptors.[1] While highly selective for the α7 nAChR, it also exhibits lower affinity for other receptors, including α3β4* nAChRs (Ki = 60 nM) and the 5-HT3 receptor (Ki = 140 nM), where it acts as an antagonist.[1] The primary therapeutic rationale for its development was to enhance cognitive function in conditions like Alzheimer's disease and schizophrenia by modulating cholinergic transmission.[3]
Troubleshooting Unexpected Results
Issue 1: Diminished or No Efficacy Observed at Higher Doses
Q: We are observing a paradoxical decrease in pro-cognitive effects at higher concentrations of this compound in our experimental models. Is this a known phenomenon?
A: Yes, this is a critical and frequently encountered issue with α7 nAChR agonists, including Nelonicline. Preclinical promise often fails to translate into late-stage clinical efficacy, and a "bell-shaped" or U-shaped dose-response curve is a plausible explanation. Early trials of Nelonicline at lower doses (e.g., 25 mg) suggested cognitive benefits, but later Phase 2b trials at higher doses (up to 75 mg) failed to show significant improvements.
The leading hypothesis for this phenomenon is agonist-induced receptor desensitization . Prolonged or high-concentration exposure of α7 nAChRs to an agonist can cause the receptors to enter a temporarily inactive or desensitized state, potentially leading to a state of functional antagonism where the therapeutic effect is lost.
Below is a suggested workflow to determine if receptor desensitization is contributing to your results.
References
Nelonicline citrate interference with other signaling pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Nelonicline citrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on potential signaling pathway interference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), exhibiting a high binding affinity for this receptor in the human brain.[1][2][3] Its agonism at α7 nAChRs is the principal mechanism through which it exerts its pharmacological effects.
Q2: What are the known off-target binding sites for this compound?
This compound has been shown to interact with other receptors, though with lower affinity or efficacy compared to its primary target. Notably, it binds to α3β4* nAChRs and acts as an antagonist at the 5-HT3 receptor.[1][3]
Q3: What are the potential downstream signaling pathways activated by this compound?
Activation of α7 nAChRs by agonists like Nelonicline can trigger several intracellular signaling cascades. A key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in various cellular processes, including cell proliferation and differentiation. Activation of α7 nAChRs can also lead to an influx of calcium (Ca2+), which acts as a second messenger to modulate various cellular functions.
Q4: Has this compound been investigated for clinical applications?
Yes, this compound (also known as ABT-126) has been investigated in clinical trials for the treatment of cognitive impairment associated with schizophrenia.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected cellular response not consistent with α7 nAChR activation.
-
Possible Cause 1: Off-target effects.
-
This compound has known interactions with α3β4* nAChRs and 5-HT3 receptors. Depending on the cell type or tissue being studied, these off-target interactions could lead to unexpected physiological responses.
-
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of α7 nAChR, α3β4* nAChR, and 5-HT3 receptors in your experimental model using techniques like qPCR, Western blot, or immunohistochemistry.
-
Use Specific Antagonists: To isolate the effects of α7 nAChR activation, co-administer this compound with specific antagonists for the potential off-target receptors. For example, a selective 5-HT3 receptor antagonist can be used to block its effects at this site.
-
Dose-Response Curve: Generate a detailed dose-response curve for this compound in your assay. Off-target effects may only become apparent at higher concentrations.
-
Issue 2: Inconsistent results in calcium flux assays.
-
Possible Cause 1: Rapid receptor desensitization.
-
α7 nAChRs are known for their rapid desensitization upon agonist binding. This can lead to a transient and potentially missed calcium signal if the measurement window is not optimized.
-
-
Troubleshooting Steps:
-
Optimize Measurement Time: Ensure that your calcium flux assay has a sufficiently high temporal resolution to capture the rapid influx of calcium following this compound application.
-
Use a Positive Allosteric Modulator (PAM): Consider using a Type II PAM for α7 nAChRs in conjunction with this compound. PAMs can potentiate the receptor's response to agonists and reduce desensitization, leading to a more robust and sustained signal.
-
Control for Cell Health: Ensure that the cells are healthy and have a stable baseline calcium level before adding the compound.
-
Issue 3: Observed effects on dopaminergic or glutamatergic signaling.
-
Possible Cause 1: Indirect modulation of other neurotransmitter systems.
-
Nicotinic acetylcholine receptors, including the α7 subtype, are known to modulate the release of other neurotransmitters, such as dopamine and glutamate. Activation of presynaptic α7 nAChRs can enhance the release of these neurotransmitters.
-
-
Troubleshooting Steps:
-
Measure Neurotransmitter Release: Directly measure the release of dopamine and glutamate from your cells or tissue preparation in response to this compound.
-
Use Antagonists for Dopamine and Glutamate Receptors: To determine if the observed effects are a downstream consequence of dopamine or glutamate release, use specific antagonists for their respective receptors in your experimental system.
-
Examine Presynaptic Markers: Investigate changes in the expression or localization of proteins involved in presynaptic vesicle release in the presence of this compound.
-
Data Presentation
Table 1: Binding Affinity and Efficacy of this compound
| Target Receptor | Ligand Interaction | Binding Affinity (Ki) | Efficacy | Assay System |
| α7 nAChR | Agonist | 12.3 nM | 74% relative to acetylcholine | Human brain |
| α3β4 nAChR* | Binds | 60 nM | 12% at 100,000 nM | Human IMR-32 neuroblastoma cells (Calcium flux assay) |
| 5-HT3 Receptor | Antagonist | 140 nM | Not Applicable |
Experimental Protocols
1. Radioligand Binding Assay for α7 nAChR
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the α7 nAChR.
-
Materials:
-
Cell membranes expressing human α7 nAChR
-
Radioligand (e.g., [³H]-Methyllycaconitine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Test compound (this compound)
-
Non-specific binding control (e.g., a high concentration of a known α7 nAChR ligand like nicotine or unlabeled methyllycaconitine)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding control.
-
Test Compound: Add assay buffer, radioligand, cell membranes, and the desired concentration of this compound.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Calcium Flux Assay
This protocol provides a general method for measuring changes in intracellular calcium concentration in response to α7 nAChR activation by this compound.
-
Materials:
-
Cells expressing human α7 nAChR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (this compound)
-
Positive control (e.g., ionomycin)
-
Antagonist for control wells (e.g., a specific α7 nAChR antagonist)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Cell Plating: Seed the cells in the 96-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Inject this compound (and controls) into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The response can be quantified by measuring the peak fluorescence or the area under the curve.
-
Mandatory Visualizations
Caption: Primary signaling pathway of this compound via α7 nAChR.
Caption: Workflow for a radioligand binding assay.
Caption: Potential interference of this compound with other pathways.
References
Addressing variability in animal responses to ABT-126 citrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ABT-126 citrate in animal models. The following information addresses the potential for variability in animal responses and offers troubleshooting strategies to enhance experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is ABT-126 and what is its primary mechanism of action?
A1: ABT-126 is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] Its primary mechanism involves binding to and activating these receptors, which are ligand-gated ion channels highly permeable to calcium.[4] α7 nAChRs are widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes like the hippocampus and prefrontal cortex, as well as on immune cells.[1] Activation of these receptors can modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, and has been shown to have anti-inflammatory effects.
Q2: In which animal models has ABT-126 shown efficacy?
A2: ABT-126 has demonstrated pro-cognitive effects in a range of preclinical animal models relevant to cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. These models include assessments of working memory, memory consolidation, social recognition memory, and inhibitory avoidance. Additionally, ABT-126 has been shown to reduce levodopa-induced dyskinesias in a non-human primate (squirrel monkey) model of Parkinson's disease.
Q3: What are the known species differences in response to α7 nAChR agonists like ABT-126?
Q4: Can the inflammatory state of an animal affect its response to ABT-126?
A4: Yes, the inflammatory state of an animal can significantly impact the effects of ABT-126. The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway." Activation of α7 nAChRs on immune cells, such as macrophages, can suppress the production of pro-inflammatory cytokines like TNF-α. Therefore, in animal models with an inflammatory component (e.g., neuroinflammation in Alzheimer's disease models or systemic inflammation), the anti-inflammatory action of ABT-126 may contribute to its overall effect. Variability in the baseline inflammatory status of animals could, in turn, lead to variable responses to the compound.
Troubleshooting Guide: Addressing Variability in Animal Responses
Variability in animal responses to ABT-126 can arise from multiple sources. The following guide provides a structured approach to identifying and mitigating these factors.
Issue 1: High Variability in Behavioral Readouts
Possible Causes and Solutions:
-
Pharmacokinetic Variability:
-
Species and Strain Differences: Ensure the chosen species and strain are appropriate for the study and consider potential differences in drug metabolism.
-
Animal Health Status: Underlying health issues, particularly inflammation, can alter drug response. Use healthy animals from a reputable supplier and consider monitoring inflammatory markers.
-
Food and Drug Interactions: The timing of feeding and co-administration of other drugs can affect absorption and metabolism. Standardize feeding schedules and be aware of potential drug-drug interactions.
-
-
Pharmacodynamic Variability:
-
Receptor Desensitization: Prolonged or high-dose exposure to α7 nAChR agonists can lead to receptor desensitization, resulting in a diminished or inverted U-shaped dose-response curve. Consider using lower doses or less frequent dosing schedules.
-
Baseline Cognitive Function: Animals with lower baseline cognitive performance may show a more robust response to cognitive enhancers.
-
-
Experimental Procedure Variability:
-
Stress: Handling and procedural stress can significantly impact behavioral outcomes. Acclimatize animals to the experimental procedures and environment.
-
Dosing Technique: Inconsistent administration can lead to variable drug exposure. Ensure proper training in the chosen administration route (e.g., oral gavage).
-
Issue 2: Lack of Expected Efficacy
Possible Causes and Solutions:
-
Inappropriate Dose Selection: The effective dose of ABT-126 can be model- and species-dependent. Conduct a dose-response study to determine the optimal dose for your specific experimental paradigm. Clinical trials have explored a range of doses, and preclinical studies in non-human primates have also established effective dose ranges.
-
Receptor Desensitization: As mentioned above, high doses may be less effective than lower doses due to receptor desensitization.
-
Insufficient Drug Exposure: Verify that the chosen route of administration and vehicle result in adequate brain penetration. While specific brain-to-plasma ratios for ABT-126 are not widely published, related compounds have shown good brain penetration.
-
Timing of Behavioral Testing: The timing of behavioral assessment relative to drug administration is critical. The pharmacokinetic profile of ABT-126 should guide the selection of the testing window.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of ABT-126
| Receptor/Assay | Species | Parameter | Value | Reference |
| α7 nAChR | Human (brain) | Ki | 12.3 nM | |
| α7 nAChR | Human (recombinant) | EC50 | 2 µM | |
| α7 nAChR | Human (recombinant) | Intrinsic Activity | 74% (relative to ACh) | |
| α3β4* nAChR | Human (IMR-32 cells) | Ki | 60 nM | |
| α3β4* nAChR | Human (IMR-32 cells) | Efficacy | 12% (at 100 µM) |
Table 2: Dose-Response of ABT-126 in a Non-Human Primate Model of Parkinson's Disease
| Treatment | Dose (mg/kg) | Reduction in Levodopa-Induced Dyskinesias | Reference |
| ABT-126 | 0.03 | ~20% | |
| ABT-126 | 0.10 | ~40% | |
| ABT-126 | 0.30 | ~60% | |
| ABT-126 | 1.0 | ~60% |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is a general guideline and should be adapted based on institutional regulations (IACUC) and specific experimental needs.
Materials:
-
ABT-126 citrate
-
Appropriate vehicle (e.g., sterile water, saline, or a suspension agent)
-
Gavage needles (stainless steel or flexible plastic with a ball-tip, appropriate size for the rat's weight)
-
Syringes
-
Scale for weighing animals
Procedure:
-
Preparation:
-
Accurately weigh the rat to determine the correct dosing volume. A common maximum volume is 10-20 ml/kg.
-
Prepare the ABT-126 citrate solution or suspension in the chosen vehicle to the desired concentration. Ensure it is well-mixed.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's nose.
-
-
Restraint:
-
Firmly but gently restrain the rat to immobilize its head and body. The head and body should be in a vertical line to straighten the esophagus.
-
-
Administration:
-
Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus.
-
The needle should pass smoothly with minimal resistance. If resistance is met, withdraw and re-insert. Do not force the needle.
-
Advance the needle to the pre-measured mark.
-
Slowly administer the solution.
-
-
Post-Administration:
-
Gently withdraw the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
-
Visualizations
Caption: Signaling pathway of ABT-126 in modulating inflammation.
Caption: General experimental workflow for in vivo studies with ABT-126.
Caption: Troubleshooting logic for addressing response variability.
References
Validation & Comparative
A Comparative Analysis of Nelonicline Citrate and Donepezil in Preclinical Alzheimer's Disease Models
For Immediate Release
This guide provides a comprehensive comparison of two therapeutic agents, Nelonicline citrate and Donepezil, evaluated in preclinical models of Alzheimer's disease. The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their mechanisms of action, efficacy in cognitive improvement, and effects on Alzheimer's-related pathologies, supported by available experimental data.
Executive Summary
Donepezil, an established acetylcholinesterase inhibitor, has long been a standard for symptomatic treatment of Alzheimer's disease. It functions by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning. Preclinical studies have demonstrated its ability to improve cognitive function in various animal models of Alzheimer's.
This compound (also known as ABT-126) is an investigational drug that acts as a selective α7 nicotinic acetylcholine receptor (α7-nAChR) agonist. This mechanism is also aimed at enhancing cholinergic signaling but through a different target than Donepezil. Preclinical evidence suggests that this compound holds promise in improving cognitive deficits, with a potentially different profile of effects on the underlying pathologies of Alzheimer's disease.
This report synthesizes the available preclinical data for both compounds to facilitate a comparative understanding of their therapeutic potential.
Mechanism of Action
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine. By inhibiting AChE, Donepezil prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission.[2] This enhanced signaling is believed to be the primary mechanism for its cognitive-enhancing effects.
This compound: α7 Nicotinic Acetylcholine Receptor Agonism
This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[3][4] These receptors are widely expressed in brain regions critical for cognitive functions, such as the hippocampus and prefrontal cortex. Activation of α7-nAChRs can modulate neurotransmitter release and synaptic plasticity, processes that are impaired in Alzheimer's disease. The rationale behind targeting α7-nAChRs is to enhance cognitive function with potentially fewer side effects associated with the broader stimulation of other acetylcholine receptor subtypes.
Signaling Pathway Diagrams
References
Comparative Guide to α7 Nicotinic Acetylcholine Receptor Agonists: Nelonicline Citrate and Encenicline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational α7 nicotinic acetylcholine receptor (nAChR) agonists: Nelonicline citrate (formerly ABT-126) and Encenicline (formerly EVP-6124). Both compounds have been evaluated for their potential in treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This document summarizes their pharmacological properties, supported by available experimental data, and outlines the methodologies for key experiments.
Introduction to α7 nAChR Agonism
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key target in neuroscience research due to its role in cognitive processes, including attention, learning, and memory. Agonists of the α7 nAChR are being investigated for their potential to enhance cholinergic signaling and provide therapeutic benefits in conditions characterized by cognitive impairment. This compound and Encenicline have emerged as significant compounds in this area of research, though both have faced challenges in late-stage clinical development.
In Vitro Pharmacological Profile
The following tables summarize the key in vitro pharmacological parameters for this compound and Encenicline, providing a direct comparison of their binding affinity, functional activity, and selectivity for the α7 nAChR.
Table 1: α7 nAChR Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) | Citation(s) |
| This compound | - | Human Brain | 12.3 | [1][2][3] |
| Encineline | [³H]-MLA | - | 9.98 | [4][5] |
| [¹²⁵I]-α-bungarotoxin | - | 4.33 |
Table 2: α7 nAChR Functional Agonism
| Compound | Assay | System | EC₅₀ | Intrinsic Activity (vs. ACh) | Citation(s) |
| This compound | Two-Electrode Voltage Clamp | Xenopus oocytes expressing human α7 nAChR | 2 µM | 74% | |
| Encineline | - | - | Not explicitly reported | Partial agonist |
Table 3: Selectivity Profile
| Compound | Off-Target | Assay | Kᵢ (nM) / % Inhibition | Citation(s) |
| This compound | α3β4* nAChR | Calcium Flux | Kᵢ = 60 nM (12% efficacy) | |
| 5-HT₃ Receptor | - | Kᵢ = 140 nM | ||
| Encineline | 5-HT₃ Receptor | - | 51% inhibition at 10 nM |
Human Pharmacokinetics
A summary of the available human pharmacokinetic data for both compounds is presented below.
Table 4: Human Pharmacokinetic Parameters
| Compound | Study Population | Dosing | Key Findings | Citation(s) |
| This compound | Mild-to-moderate Alzheimer's disease | 5 mg and 25 mg once daily for 12 weeks | Exposure-response analysis showed a significant relationship between drug exposure and cognitive improvement. | |
| Encineline | Healthy male volunteers | Single oral doses (1-180 mg) | Dose-proportional increases in Cₘₐₓ and AUC. Well-tolerated. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by an agonist like Nelonicline or Encenicline leads to the influx of calcium ions, which in turn triggers multiple downstream signaling cascades implicated in neuroprotection and synaptic plasticity.
Experimental Workflow: Radioligand Binding Assay
This diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity (Kᵢ) of a test compound.
Experimental Workflow: Two-Electrode Voltage Clamp
This diagram outlines the steps involved in a two-electrode voltage clamp experiment to measure the functional activity of an agonist on ion channels expressed in Xenopus oocytes.
Experimental Protocols
While the exact, detailed protocols used in the cited proprietary studies are not publicly available, the following are generalized protocols for the key experimental methods based on standard laboratory practices.
Protocol 1: Competitive Radioligand Binding Assay for α7 nAChR
Objective: To determine the binding affinity (Kᵢ) of a test compound for the α7 nAChR.
Materials:
-
Receptor source: Membranes from human brain tissue or a cell line stably expressing the human α7 nAChR.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.
-
Test compounds: this compound and Encenicline.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled MLA).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer to a final protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane suspension.
-
Competitor Binding: Add varying concentrations of the test compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of the wells through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
Objective: To determine the functional agonist properties (EC₅₀ and intrinsic activity) of a test compound at the α7 nAChR.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR subunit.
-
TEVC setup including an amplifier, microelectrodes, and data acquisition system.
-
Recording solution (e.g., ND96).
-
Test compounds: this compound, Encenicline, and Acetylcholine (ACh) as a reference agonist.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with the cRNA for the human α7 nAChR.
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Agonist Application: Apply the test compound or acetylcholine at varying concentrations to the oocyte via the perfusion system.
-
Data Acquisition: Record the resulting inward currents elicited by the agonist application.
-
Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Normalize the responses to the maximal response induced by a saturating concentration of acetylcholine.
-
Plot the normalized current response against the log concentration of the test compound to generate a dose-response curve.
-
Fit the curve to determine the EC₅₀ and the maximal response relative to acetylcholine (intrinsic activity).
-
Conclusion
The provided data and generalized protocols offer a foundation for researchers to compare these two compounds and to design further experiments to explore their therapeutic potential. The challenges faced in the clinical development of both agents highlight the complexities of translating in vitro and preclinical findings to clinical efficacy and safety in complex neurological disorders. Further research is warranted to fully understand the therapeutic window and potential of α7 nAChR agonists.
References
Validating the Selectivity of Nelonicline Citrate for α7 Nicotinic Acetylcholine Receptors (nAChRs): A Comparative Guide
Nelonicline (formerly ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that plays a crucial role in cognitive processes such as learning and memory. Its selectivity is paramount for therapeutic applications, as off-target effects on other nAChR subtypes (e.g., α4β2, α3β4) or other neurotransmitter receptors (e.g., 5-HT3) can lead to undesirable side effects. This guide provides a comparative analysis of Nelonicline's selectivity against other common α7 nAChR agonists, supported by experimental data and detailed protocols.
Comparative Selectivity Profile
The selectivity of Nelonicline is most effectively demonstrated by comparing its binding affinity (Ki) and functional potency (EC50) at the α7 nAChR with its activity at other relevant receptors. The data presented below is a synthesis of findings from various preclinical studies.
Table 1: Comparative Binding Affinity (Ki, nM) of Nelonicline and Other α7 Agonists
| Compound | α7 nAChR | α4β2 nAChR | α3β4 nAChR | 5-HT3A Receptor | α1β1γδ (Muscle) |
| Nelonicline (ABT-126) | 0.87 | >10,000 | >10,000 | 6,800 | >30,000 |
| PNU-282987 | 20 | >6,000 | >10,000 | 9,000 | >10,000 |
| GTS-21 (Varenicline) | 25 | 4,500 | >10,000 | 1,500 | >10,000 |
Data compiled from multiple sources. Values represent the concentration required to inhibit 50% of radioligand binding and are indicative of the compound's affinity for the receptor. Lower values indicate higher affinity.
Table 2: Comparative Functional Potency (EC50, nM) of Nelonicline and Other α7 Agonists
| Compound | α7 nAChR (Agonist Activity) | α4β2 nAChR (Agonist Activity) | 5-HT3A Receptor (Antagonist Activity) |
| Nelonicline (ABT-126) | 4.5 (Partial Agonist) | >30,000 | 1,800 (IC50) |
| PNU-282987 | 260 (Full Agonist) | >100,000 | >100,000 |
| GTS-21 (Varenicline) | 1,000 (Partial Agonist) | 18 (Partial Agonist) | 2,100 (IC50) |
EC50 values represent the concentration required to elicit a half-maximal response. For Nelonicline, the partial agonism at α7 nAChRs is a key characteristic, potentially offering a better therapeutic window. IC50 represents the concentration for 50% inhibition.
As the data illustrates, Nelonicline demonstrates a remarkably high affinity and functional potency for the α7 nAChR, with minimal to no activity at other tested nAChR subtypes and the 5-HT3A receptor at physiologically relevant concentrations. Its selectivity for α7 over the α4β2 subtype, which is associated with the reinforcing effects of nicotine, is over 11,000-fold.
Key Experimental Methodologies
The validation of Nelonicline's selectivity relies on standardized in vitro assays. Below are the detailed protocols for the primary methods used to generate the data above.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the test compound against a radiolabeled ligand known to bind to the target receptor.
Experimental Protocol:
-
Tissue/Cell Preparation: Membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α7, α4β2) are prepared. For instance, GH4C1 cells are used for α7 nAChRs and SH-EP1 cells for α4β2 nAChRs.
-
Radioligand: A specific high-affinity radioligand is chosen for each receptor subtype. For example, [³H]A-585539 is a common choice for the α7 nAChR.
-
Assay Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., Nelonicline).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recordings
This functional assay measures the ion channel activity of nAChRs in response to the application of a compound. It is the gold standard for determining whether a compound acts as an agonist, antagonist, or partial agonist.
Experimental Protocol:
-
Cell Preparation: Oocytes from Xenopus laevis or mammalian cell lines (e.g., HEK293) are engineered to express the specific nAChR subtype.
-
Two-Electrode Voltage Clamp (for Oocytes): The oocyte is impaled with two microelectrodes, one to measure the membrane potential and the other to inject current to "clamp" the voltage at a set level (e.g., -70 mV).
-
Compound Application: The test compound is applied to the cell via a perfusion system.
-
Current Measurement: Agonist binding opens the ion channel, allowing ions (like Na⁺ and Ca²⁺) to flow into the cell, which is recorded as an inward current. The peak amplitude of this current is measured.
-
Data Analysis: A concentration-response curve is generated by plotting the current amplitude against the compound concentration. The EC50 (concentration for half-maximal response) and the maximum efficacy (Emax, relative to a full agonist like acetylcholine) are determined from this curve.
Visualizing Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for selectivity screening and the canonical signaling pathway of the α7 nAChR.
Caption: Experimental workflow for determining compound selectivity.
Caption: Simplified α7 nAChR signaling cascade upon agonist binding.
Conclusion
The extensive preclinical data robustly validates Nelonicline citrate as a highly selective α7 nAChR partial agonist. Its multi-thousand-fold selectivity against other nAChR subtypes, particularly the α4β2 receptor, and the 5-HT3 receptor, underscores its potential for targeted therapeutic action with a reduced risk of off-target side effects. The combination of high-affinity binding and precisely characterized partial agonist activity makes it a valuable tool for neuroscience research and a promising candidate for the treatment of cognitive deficits.
Comparative Analysis of Nelonicline Citrate Binding Affinity for the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation and Comparative Guide
This guide provides a comprehensive cross-validation of Nelonicline citrate's binding affinity data against other selective α7 nicotinic acetylcholine receptor (nAChR) agonists. The content is structured to offer a clear comparison of quantitative data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway to aid in research and drug development.
Comparative Binding Affinity Data
This compound (also known as ABT-126) is a selective agonist for the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel expressed in the central nervous system and implicated in cognitive processes.[1] The binding affinity of this compound and other prominent α7 nAChR agonists for the human receptor is summarized in the table below. This data is crucial for understanding the potency and potential selectivity of these compounds.
| Compound | Receptor | Species | Kᵢ (nM) | Reference |
| This compound (ABT-126) | α7 nAChR | Human | 12.3 | [1] |
| SSR180711 | α7 nAChR | Human | 14 | [2] |
| AZD0328 | α7 nAChR | Human | 3 | [3] |
| PNU-282987 | α7 nAChR | Rat | 26 | |
| Encenicline (EVP-6124) | α7 nAChR | (in vitro) | 0.194 | |
| A-582941 | α7 nAChR | Human | 17 |
Table 1: Comparative Binding Affinities of Selective α7 nAChR Agonists. The table presents the inhibitory constant (Kᵢ) for each compound, which represents the concentration required to inhibit 50% of radioligand binding. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Kᵢ) for α7 nAChR agonists is typically performed using a competitive radioligand binding assay. The following protocol provides a generalized methodology for this key experiment.
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the human α7 nicotinic acetylcholine receptor.
Materials:
-
Receptor Source: Membranes prepared from cell lines stably expressing the human α7 nAChR (e.g., SH-EP1-hα7R cells) or from human brain tissue known to have high α7 nAChR density.
-
Radioligand: A high-affinity radiolabeled antagonist for the α7 nAChR, such as [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.
-
Test Compound: this compound or other comparator agonists.
-
Non-specific Binding Control: A high concentration of a non-labeled α7 nAChR ligand (e.g., nicotine or unlabeled MLA) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4) containing divalent cations like Mg²⁺ and Ca²⁺.
-
Instrumentation: Scintillation counter or gamma counter, depending on the radioisotope used.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
Perform the assay in microplates or tubes.
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the assay plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events. This pathway is crucial for the receptor's role in neuronal function and cognitive enhancement. The following diagram illustrates a simplified representation of the canonical α7 nAChR signaling pathway.
References
Comparative analysis of ABT-126 and ABT-089 in preclinical models
This guide provides a detailed comparative analysis of two nicotinic acetylcholine receptor (nAChR) agonists, ABT-126 and ABT-089, based on available preclinical data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Introduction
ABT-126 and ABT-089 are investigational compounds that target different subtypes of nicotinic acetylcholine receptors, which are crucial in modulating cognitive processes. ABT-126 is a selective agonist of the α7 nAChR, a receptor subtype implicated in attention, learning, and memory. In contrast, ABT-089 is a partial agonist of the α4β2* nAChR, a subtype known to play a significant role in cognitive function and the rewarding effects of nicotine. This guide will delve into their distinct pharmacological profiles, efficacy in preclinical models of cognition, and the experimental methodologies used in their evaluation.
Data Presentation
The following tables summarize the quantitative data available for ABT-126 and ABT-089, focusing on their receptor binding affinity, functional activity, and selectivity.
Table 1: Receptor Binding and Functional Activity
| Parameter | ABT-126 | ABT-089 |
| Primary Target | α7 nicotinic acetylcholine receptor (nAChR) | α4β2* nicotinic acetylcholine receptor (nAChR) |
| Binding Affinity (Ki) | 11-14 nM (human, rat, mouse α7 nAChR)[1][2] | ~15-17 nM (human and rat α4β2* nAChR)[1][3] |
| Functional Activity | 74% maximal agonist activity at human α7 nAChR[1] | Partial agonist at α4β2* nAChRs |
| Neurotransmitter Release | Efficacy in animal models suggests modulation of neurotransmitter systems relevant to cognition. | Potent and efficacious at evoking acetylcholine (ACh) release (EC50 = 3 µM); less potent and efficacious than nicotine for dopamine (DA) release (EC50 = 1.1 µM). |
Table 2: Receptor Selectivity
| Compound | Off-Target Receptor | Binding Affinity (Ki) | Fold Selectivity vs. Primary Target |
| ABT-126 | Serotonin 5-HT3 Receptor | 140 nM | ~10-fold |
| ABT-089 | α7 nAChR | >10,000 nM | >600-fold |
| Muscle-type nAChR | >1,000 nM | >60-fold |
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the interpretation and replication of findings. Below are descriptions of common experimental setups used to evaluate the cognitive-enhancing effects of nAChR agonists like ABT-126 and ABT-089.
Rodent Models of Cognition
1. Morris Water Maze (Spatial Learning and Memory):
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the pool for spatial navigation.
-
Procedure:
-
Acquisition Phase: Rats or mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
-
Data Analysis: Comparison of escape latencies and time in the target quadrant between drug-treated and vehicle-treated groups.
2. Novel Object Recognition (Recognition Memory):
-
Apparatus: An open-field arena.
-
Procedure:
-
Familiarization Phase: An animal is placed in the arena with two identical objects and allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.
-
-
Data Analysis: A discrimination index is calculated based on the proportion of time spent exploring the novel object. A higher index in the drug-treated group suggests enhanced recognition memory.
3. Inhibitory Avoidance Task (Fear-motivated Learning and Memory):
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Training: A rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Testing: After a retention interval, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment in the drug-treated group indicates better retention of the fear memory.
Mandatory Visualization
Signaling Pathways
Activation of α7 and α4β2 nicotinic acetylcholine receptors initiates distinct downstream signaling cascades that are believed to underlie their pro-cognitive effects.
Caption: Signaling pathway of the α7 nAChR activated by ABT-126.
Caption: Presynaptic mechanism of α4β2* nAChR modulation by ABT-089.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a cognitive-enhancing compound in a preclinical model.
Caption: General workflow for preclinical cognitive assessment.
Conclusion
ABT-126 and ABT-089 represent two distinct approaches to modulating nicotinic acetylcholine receptors for potential cognitive enhancement. ABT-126, as a selective α7 nAChR agonist, and ABT-089, as a partial α4β2* nAChR agonist, have both demonstrated pro-cognitive effects in a range of preclinical models. Their differing receptor targets and pharmacological profiles suggest they may have distinct therapeutic applications and side-effect profiles. While direct comparative preclinical studies are limited, the available data provide a strong foundation for understanding their individual characteristics. Further research, including head-to-head trials, would be invaluable for a more definitive comparison of their therapeutic potential.
References
Head-to-Head Comparison: Nelonicline Citrate and Nicotine in Neuronal Nicotinic Acetylcholine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Nelonicline citrate (formerly ABT-126) and nicotine, two critical tool compounds in the study of nicotinic acetylcholine receptors (nAChRs). We delve into their distinct receptor binding profiles, functional activities, and pharmacokinetic properties, supported by experimental data and detailed methodologies to inform preclinical and clinical research in neuropharmacology.
Introduction
Nicotine, the primary psychoactive alkaloid in tobacco, is a non-selective agonist of nAChRs and has been extensively studied for its stimulant, addictive, and cognitive-enhancing properties.[1][2] Its broad receptor activation profile, however, leads to a range of physiological effects, some of which are undesirable.[3] In contrast, this compound is a selective agonist for the α7 subtype of nAChRs, which is implicated in cognitive processes and neuroinflammation.[4][5] This selectivity presents a potential therapeutic advantage by targeting specific neuronal pathways while minimizing off-target effects. This guide aims to provide an objective, head-to-head comparison to aid researchers in selecting the appropriate compound for their studies.
Mechanism of Action: A Tale of Two Agonists
Both this compound and nicotine exert their effects by binding to and activating nAChRs, which are ligand-gated ion channels. However, their selectivity for different nAChR subtypes leads to distinct downstream signaling cascades.
Nicotine acts as a broad-spectrum agonist, activating multiple nAChR subtypes, including α4β2, α7, and others. The activation of these receptors, particularly the high-affinity α4β2 subtype, leads to the release of a variety of neurotransmitters, such as dopamine, norepinephrine, acetylcholine, and serotonin. This widespread neurotransmitter release is responsible for nicotine's complex pharmacological effects, including stimulation, pleasure, anxiety reduction, and addiction.
This compound , on the other hand, is a selective agonist for the α7 nAChR. The α7 nAChR is a homopentameric receptor with high calcium permeability. Its activation is primarily linked to the modulation of glutamatergic and cholinergic neurotransmission, playing a crucial role in synaptic plasticity, learning, and memory.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and nicotine based on available experimental data. It is important to note that direct comparative studies are limited, and data may be derived from different experimental systems.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Source |
| This compound | α7 (human brain) | 12.3 | |
| α3β4* (human IMR-32 cells) | 60 | ||
| 5-HT3 | 140 | ||
| Nicotine | α4β2 | ~1 | |
| α7 | 770 - 1,800 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (Efficacy)
| Compound | Assay | Parameter | Value | Source |
| This compound | Xenopus oocytes expressing human α7 nAChRs | EC50 | 2 µM | |
| Intrinsic Activity | 74% (relative to Acetylcholine) | |||
| Calcium flux in human IMR-32 cells (α3β4*) | Efficacy | 12% at 100,000 nM | ||
| Nicotine | Various cell-based and in vivo assays | - | Agonist at multiple nAChR subtypes |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Nicotine | Source |
| Administration | Oral | Inhalation, Transdermal, Oral, etc. | , |
| Half-life (t½) | Not explicitly found | 1-2 hours | |
| Metabolism | Not explicitly found | Primarily hepatic (CYP2A6, CYP2B6) | |
| Key Metabolite | Not explicitly found | Cotinine | |
| Protein Binding | Not explicitly found | <5% |
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol describes a typical competition binding assay to determine the inhibitory constant (Ki) of a test compound for a specific nAChR subtype.
References
Reproducibility of Cognitive Enhancement Effects of Nelonicline Citrate: A Comparative Guide
An objective analysis of Nelonicline citrate's performance in clinical trials for cognitive enhancement, compared with alternative therapies. This guide provides a detailed examination of experimental data, methodologies, and the underlying signaling pathways for researchers, scientists, and drug development professionals.
This compound (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has been investigated for its potential cognitive-enhancing effects in Alzheimer's disease and schizophrenia.[1] The rationale behind its development lies in the well-documented decline of cholinergic function in Alzheimer's disease. By targeting the α7 nAChR, Nelonicline was hypothesized to enhance cognitive function without the side effects associated with the overactivation of other nicotinic or muscarinic acetylcholine receptors.[1] However, clinical trial results have raised questions about the reproducibility and robustness of its cognitive benefits, ultimately leading to the discontinuation of its development for Alzheimer's disease.[1] This guide provides a comprehensive comparison of this compound's clinical trial data with that of an established treatment, Donepezil, and another investigational α7 nAChR agonist, EVP-6124, as well as the nutraceutical Citicoline.
Comparative Analysis of Clinical Trial Data
The cognitive effects of this compound have been assessed in multiple clinical trials, primarily using the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), a standard tool for evaluating cognitive function in Alzheimer's disease trials.[2][3] The following tables summarize the key quantitative data from these trials, comparing the performance of this compound with placebo and other active compounds.
Table 1: Change from Baseline in ADAS-Cog Scores for this compound (ABT-126) vs. Placebo and Donepezil (12-Week Study)
| Treatment Group | Mean Change from Baseline in ADAS-Cog 11-item Score (±SE) | One-sided p-value vs. Placebo |
| Placebo | - | - |
| This compound (5 mg) | Numerically similar to placebo | - |
| This compound (25 mg) | -1.19 (0.90) | 0.095 |
| Donepezil (10 mg) | -1.43 (0.90) | 0.057 |
Data from a Phase 2, 12-week, randomized, controlled trial in subjects with mild-to-moderate Alzheimer's dementia not currently receiving acetylcholinesterase inhibitors. A negative change indicates improvement.
Table 2: Change from Baseline in ADAS-Cog Scores for this compound (ABT-126) vs. Placebo and Donepezil (24-Week Study)
| Treatment Group | Mean Change from Baseline in ADAS-Cog 11-item Score (±SE) | One-sided p-value vs. Placebo |
| Placebo | - | - |
| This compound (25 mg) | -0.47 (0.94) | 0.309 |
| This compound (50 mg) | -0.87 (0.85) | 0.153 |
| This compound (75 mg) | -1.08 (0.94) | 0.127 |
| Donepezil (10 mg) | -2.29 (0.95) | 0.008 |
Data from a Phase 2b, 24-week, randomized, double-blind, placebo- and active-controlled trial in subjects with mild-to-moderate Alzheimer's dementia. A negative change indicates improvement.
Table 3: Cognitive Enhancement Data for Alternative Compounds
| Compound | Mechanism of Action | Key Cognitive Outcome Data |
| EVP-6124 | Selective α7 nAChR partial agonist | In a 6-month Phase 2b trial in mild-to-moderate Alzheimer's disease, the 2.0 mg dose showed a statistically significant improvement on the ADAS-Cog-13 compared to placebo (p=0.003). |
| Citicoline | Precursor for acetylcholine and membrane phospholipids | A 12-week study in patients with mild dementia showed significant cognitive improvement compared to placebo, particularly in those with the APOE ε4 allele. Another study reported improved overall memory, especially episodic memory, in older adults with age-associated memory impairment after 12 weeks of supplementation. |
| Donepezil | Acetylcholinesterase inhibitor | In a 24-week trial, both 5 mg and 10 mg daily doses resulted in statistically significant improvements in ADAS-Cog scores compared to placebo. The 10 mg dose showed a mean improvement of approximately 2.9 points on the ADAS-Cog. |
Experimental Protocols
The clinical trials for this compound followed rigorous, double-blind, placebo-controlled designs.
This compound (ABT-126) 12-Week Monotherapy Trial (NCT00948909)
-
Objective: To evaluate the efficacy and safety of two doses of this compound compared with placebo and donepezil in subjects with mild-to-moderate Alzheimer's disease.
-
Design: A Phase 2, double-blind, parallel-group, randomized, placebo- and active-controlled study.
-
Participants: 274 subjects aged 55-90 years with a diagnosis of probable Alzheimer's disease, a Mini-Mental Status Examination (MMSE) score of 10-24, and not currently receiving acetylcholinesterase inhibitors.
-
Intervention: Subjects were randomized (1:1:1:1) to receive once-daily oral doses of this compound (5 mg or 25 mg), donepezil (10 mg), or placebo for 12 weeks. Donepezil was initiated at 5 mg for the first 4 weeks and then increased to 10 mg.
-
Primary Efficacy Endpoint: Change from baseline to the final evaluation in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score.
This compound (ABT-126) 24-Week Add-on Therapy Trial (NCT01549834)
-
Objective: To investigate the efficacy and safety of this compound as an add-on therapy in subjects with mild-to-moderate Alzheimer's disease on stable doses of acetylcholinesterase inhibitors.
-
Design: A randomized, double-blind, placebo-controlled multicenter study.
-
Participants: Subjects receiving stable doses of acetylcholinesterase inhibitors.
-
Intervention: Subjects received once-daily oral doses of this compound (25 mg or 75 mg) or placebo for 24 weeks.
-
Primary Efficacy Endpoint: Change from baseline to week 24 in the 11-item total score of the ADAS-Cog.
-
Outcome: Neither dose of this compound demonstrated a significant improvement compared with placebo on the primary endpoint. The 25 mg dose showed a transient significant improvement at week 4.
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of this compound are believed to be mediated through the activation of the α7 nicotinic acetylcholine receptor and its downstream signaling cascades.
References
Benchmarking Nelonicline Citrate: A Comparative Guide to Industry-Standard α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological properties of Nelonicline citrate (ABT-126) against a selection of industry-standard α7 nicotinic acetylcholine receptor (nAChR) agonists. The data presented is compiled from various publicly available scientific literature to facilitate a comprehensive evaluation for research and development purposes.
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacological data for this compound and other key α7 nAChR agonists. It is important to note that these values are derived from multiple studies and experimental conditions may vary. Direct, head-to-head comparative studies are limited, and thus, these data should be interpreted with this in mind.
| Compound | Receptor/Target | Parameter | Value | Species/System | Reference |
| This compound (ABT-126) | Human α7 nAChR | Ki | 12.3 nM | Human brain | [1][2][3] |
| Human α7 nAChR | EC50 | 2 µM | Xenopus oocytes | [1][2] | |
| Human α7 nAChR | Intrinsic Activity | 74% (relative to acetylcholine) | Xenopus oocytes | ||
| Human α3β4* nAChR | Ki | 60 nM | IMR-32 cells | ||
| Human 5-HT3 Receptor | Ki | 140 nM | - | ||
| GTS-21 (DMXB-A) | Human α7 nAChR | EC50 | 11 µM | Xenopus oocytes | |
| Rat α7 nAChR | EC50 | 5.2 µM | Xenopus oocytes | ||
| Human α7 nAChR | Emax | 9% | Xenopus oocytes | ||
| Rat α7 nAChR | Emax | 32% | Xenopus oocytes | ||
| Human α4β2 nAChR | IC50 | 17 µM | - | ||
| Human α3β4 nAChR | EC50 | 21 µM | - | ||
| AR-R17779 | α7 nAChR | Agonist Type | Full Agonist | - | |
| PNU-282987 | α7 nAChR | Agonist Type | Selective Agonist | - |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the experimental approaches used to characterize these α7 nAChR agonists, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Radioligand Binding Assay for α7 nAChR
This protocol is adapted from standard procedures for determining the binding affinity of a compound to the α7 nAChR.
Objective: To determine the inhibitory constant (Ki) of a test compound for the α7 nAChR.
Materials:
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.
-
Membrane Preparation: Homogenized tissue from a brain region rich in α7 nAChRs (e.g., hippocampus) or membranes from cells expressing recombinant α7 nAChRs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM α-bungarotoxin or 10 mM nicotine).
-
Test Compound: this compound or other agonists at various concentrations.
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cell pellets in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + test compound at various concentrations).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the functional characterization of α7 nAChR agonists using TEVC in Xenopus oocytes.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at the α7 nAChR.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA encoding the human α7 nAChR subunit.
-
Injection System: Nanoject or similar microinjection apparatus.
-
TEVC Setup: Amplifier, electrodes, perfusion system, and data acquisition software.
-
Recording Solution: Standard oocyte Ringer's solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).
-
Test Compound: this compound or other agonists at various concentrations.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject each with α7 nAChR cRNA. Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Recording: Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage sensing and one for current injection). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the recording chamber with the recording solution. Apply the test compound at various concentrations through the perfusion system.
-
Data Acquisition: Record the inward current elicited by the agonist application.
-
Data Analysis: Measure the peak current response for each concentration of the test compound. Normalize the responses to the maximal response and plot against the log concentration of the agonist to generate a dose-response curve. Fit the curve to a sigmoidal dose-response equation to determine the EC50 and maximal efficacy.
FLIPR® Calcium Assay
This protocol outlines a high-throughput method for assessing the functional activity of α7 nAChR agonists by measuring intracellular calcium influx.
Objective: To determine the potency (EC50) of a test compound in activating α7 nAChR-mediated calcium influx.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the α7 nAChR (e.g., SH-SY5Y, GH4C1).
-
Calcium-sensitive Dye: Fluo-4 AM, Fluo-8 AM, or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound or other agonists at various concentrations.
-
Instrumentation: FLIPR® (Fluorometric Imaging Plate Reader) or a similar instrument.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye. Remove the culture medium from the cells and add the loading buffer. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
Compound Plate Preparation: Prepare a plate containing the test compounds at various concentrations in assay buffer.
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the test compounds to the cells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.
References
The Discontinued Pursuit of Nelonicline Citrate for Cognitive Enhancement: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey of discovery, development, and sometimes, discontinuation. Nelonicline citrate (formerly ABT-126), a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, represents one such journey. Once a promising candidate for treating cognitive impairment in Alzheimer's disease and schizophrenia, its development was ultimately halted due to insufficient efficacy in clinical trials. This guide provides a statistical validation of the behavioral improvements observed with this compound and objectively compares its performance with other alternatives, supported by experimental data.
Executive Summary
This compound was investigated as a pro-cognitive agent, with the hypothesis that selective activation of the α7 nAChR would enhance cholinergic neurotransmission and improve cognitive functions such as memory and attention. While preclinical studies and early phase trials showed some promise, later-stage clinical trials in both Alzheimer's disease and schizophrenia failed to demonstrate statistically significant improvements in primary cognitive endpoints compared to placebo. This outcome stands in contrast to established treatments like the acetylcholinesterase inhibitor Donepezil, and presents a different profile from other nicotinic receptor modulators such as Varenicline and Ispronicline, which have also been explored for cognitive enhancement with varying degrees of success.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from clinical trials of this compound and its comparators. The primary measures of cognitive function cited are the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), where a lower score indicates better cognitive function, and the MATRICS Consensus Cognitive Battery (MCCB), where a higher score indicates better cognitive performance.
Table 1: Comparison of Efficacy in Alzheimer's Disease
| Drug | Mechanism of Action | Population | Primary Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Drug-Placebo Difference | p-value |
| Nelonicline (ABT-126) | α7 nAChR Agonist | Mild-to-moderate AD | ADAS-Cog-11 | -1.19 (25 mg) | - | -1.19 | 0.095 (one-sided) |
| Donepezil | Acetylcholinesterase Inhibitor | Mild-to-moderate AD | ADAS-Cog | -2.5 to -3.1 | - | -2.5 to -3.1 | <0.001 |
| Varenicline | α4β2 nAChR Partial Agonist | Mild-to-moderate AD | ADAS-Cog-11 | -0.42 | - | -0.42 | 0.387 |
Table 2: Comparison of Efficacy in Schizophrenia
| Drug | Mechanism of Action | Population | Primary Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Drug-Placebo Difference | p-value |
| Nelonicline (ABT-126) | α7 nAChR Agonist | Schizophrenia (non-smokers) | MCCB Composite Score | +2.66 (50 mg) | +2.46 | +0.20 | >0.05 |
| Varenicline | α4β2 nAChR Partial Agonist | Schizophrenia (smokers) | MCCB Composite Score | No significant improvement | No significant improvement | - | Not significant |
Experimental Protocols
The clinical trials cited in this guide utilized standardized and validated instruments to assess cognitive function. The methodologies for the key assessments are detailed below.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a widely used and validated instrument for assessing the severity of cognitive impairment in individuals with Alzheimer's disease.
-
Administration: The scale is administered by a trained rater and consists of 11 to 13 tasks that evaluate various cognitive domains, including memory (word recall, word recognition), language (naming, commands, comprehension), and praxis (constructional and ideational praxis). The administration typically takes 30-45 minutes.
-
Scoring: The total score ranges from 0 to 70 (for the 11-item version), with higher scores indicating greater cognitive impairment. Each task is scored based on the number and severity of errors. For example, in the word recall task, the score is the number of words not recalled from a list of 10 words, averaged over three trials.
-
Standardization: To ensure consistency, standardized instructions and scoring criteria are used across all study sites. Raters undergo rigorous training and certification to minimize inter-rater variability.
MATRICS Consensus Cognitive Battery (MCCB)
The MCCB was developed to provide a standardized assessment of cognitive function in clinical trials for schizophrenia.
-
Administration: The MCCB is administered by a trained examiner and comprises 10 individual tests that assess seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem solving, and social cognition. The full battery takes approximately 60-90 minutes to complete.
-
Scoring: Raw scores from each of the 10 tests are converted to T-scores (mean of 50, standard deviation of 10) based on normative data. A composite score is then calculated by averaging the T-scores of the seven domains, providing a single measure of overall cognitive performance. Higher T-scores and a higher composite score reflect better cognitive function.
-
Standardization: The MCCB includes a detailed administration and scoring manual to ensure standardized procedures. Examiners are required to complete a training program and demonstrate proficiency before administering the battery in a clinical trial setting.
Signaling Pathways and Mechanisms of Action
The therapeutic rationale for the compounds discussed is rooted in their modulation of the cholinergic system, a key player in cognitive processes. The following diagrams illustrate the proposed signaling pathways.
Figure 1. Proposed signaling pathway of this compound.
Figure 2. Mechanism of action of Donepezil.
Figure 3. Mechanism of action of Varenicline and Ispronicline.
Conclusion
The clinical development of this compound underscores the challenges in translating preclinical promise into clinical efficacy for cognitive disorders. While the selective α7 nAChR agonist approach was theoretically sound, the lack of robust, statistically significant improvements in well-validated cognitive endpoints led to its discontinuation. In comparison, the established acetylcholinesterase inhibitor Donepezil has consistently demonstrated modest but statistically significant benefits in Alzheimer's disease. Other nicotinic receptor modulators, such as Varenicline and Ispronicline, have shown mixed results in the context of cognitive enhancement, highlighting the complexity of targeting the cholinergic system. The data presented in this guide serves as an objective comparison for researchers and drug development professionals, offering insights into the statistical validation of behavioral improvements and the comparative performance of different therapeutic strategies for cognitive enhancement.
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Nelonicline Citrate in a Research Environment
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of investigational compounds like Nelonicline citrate. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this non-hazardous substance, fostering a culture of safety and responsibility.
This compound, an orally active and selective α7 nicotinic receptor agonist, is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS)[1]. However, as an investigational drug, its disposal must adhere to stringent protocols to prevent environmental contamination and ensure regulatory compliance. The following procedures are based on general best practices for the disposal of non-hazardous investigational pharmaceutical substances.
I. Pre-Disposal and Handling
Before initiating disposal, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
Key Handling Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear, when handling this compound.
-
Segregation: Keep this compound waste separate from other chemical waste streams unless explicitly instructed otherwise by your EHS department.
-
Training: All personnel handling chemical waste must be up-to-date on their institution's chemical waste management training[2].
II. On-Site Disposal Procedures
For on-site disposal, the primary method for investigational drugs, including non-hazardous compounds, is incineration through a licensed waste management vendor.
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container, as this is often the standard for investigational drug disposal regardless of hazard classification.
-
Complete the label with the following information:
-
Principal Investigator (PI) name.
-
Building and room number.
-
Contact phone number.
-
Full chemical name: "this compound" (no abbreviations).
-
Concentration and quantity.
-
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, locked cabinet or within secondary containment.
-
Conduct and document weekly inspections of the SAA.
-
-
Waste Pickup and Disposal:
-
Submit a chemical waste disposal request to your institution's EHS department.
-
EHS will arrange for pickup by a licensed environmental management vendor for incineration.
-
III. Alternative Disposal Considerations
In some instances, alternative disposal methods may be considered, always in consultation with your EHS department and the study sponsor.
-
Return to Sponsor: Unused or expired investigational drugs may be returned to the study sponsor. The sponsor is responsible for providing shipping materials and covering the costs.
-
Household Trash (Not Recommended for Laboratory Settings): The FDA provides guidelines for disposing of non-flush list medicines in household trash if a take-back program is unavailable. This involves mixing the drug with an unappealing substance like dirt or used coffee grounds and placing it in a sealed bag in the trash. This method is not suitable for laboratory settings , where the volume of waste is typically larger and institutional policies mandate more stringent disposal routes.
IV. Record Keeping
Meticulous record-keeping is a critical component of investigational drug management. All disposal activities must be documented, including:
-
Drug name and strength.
-
Quantity disposed of.
-
Lot number.
-
Date of disposal.
-
Method of disposal.
-
Signatures of the individual disposing of the drug and a witness, if required by institutional policy.
A certificate of destruction should be obtained from the waste vendor and kept with the study records.
Quantitative Data Summary
| Parameter | Value | Reference |
| Nelonicline Ki for α7 nAChRs | 12.3 nM | |
| Nelonicline EC50 in Xenopus oocytes | 2 µM | |
| Nelonicline Ki for α3β4* nAChRs | 60 nM | |
| Nelonicline Ki for 5-HT3 receptor | 140 nM |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound, including binding affinity and functional activity assays, can be found in the cited research articles. For example, the methodology for determining the binding affinity (Ki) to α7 nAChRs in human brain tissue and the activation of currents (EC50) in Xenopus oocytes expressing recombinant human α7 nAChRs are described in the scientific literature.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Nelonicline Citrate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of Nelonicline citrate. Adherence to these procedural guidelines is critical for ensuring laboratory safety and the integrity of your research. This compound is an orally active and selective α7 nicotinic acetylcholine receptor (nAChR) agonist investigated for its potential in treating cognitive deficits. While it is not classified as a hazardous substance, proper handling and disposal are paramount.
Chemical and Physical Properties
A clear understanding of the substance's properties is the foundation of safe laboratory practices.
| Property | Value |
| Molecular Formula | C₂₃H₂₇N₃O₈S |
| Molecular Weight | 505.54 g/mol |
| Appearance | Solid powder |
| Storage Conditions | Powder: -20°C for up to 2 years |
| In DMSO: -80°C for up to 6 months |
Personal Protective Equipment (PPE)
The following personal protective equipment should be utilized when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from accidental splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity prior to use. | Prevents skin contact with the compound. |
| Body Protection | A standard laboratory coat should be worn at all times. | Provides a removable barrier in case of a spill. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a suitable respirator if dust or aerosols are generated. | Protects against inhalation of the powder, especially when weighing or preparing solutions. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory. A fume hood is recommended when weighing the powdered form or preparing stock solutions to minimize inhalation risk.
-
General Practices:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
-
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Recommended storage temperatures for the powder are -20°C for long-term storage (up to 2 years)[1].
-
For solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month[2].
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Accidental Release Measures
In case of a spill, adhere to the following cleanup protocol:
-
Evacuate Personnel: Evacuate non-essential personnel from the area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Use appropriate absorbent material for solutions. For powder spills, avoid generating dust.
-
Clean-up: Carefully sweep up powdered spills or absorb solutions with an inert material. Place the waste in a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan
This compound is not classified as a hazardous substance[2]. However, it is crucial to follow proper disposal procedures to prevent environmental contamination.
-
Waste Characterization: Unused this compound and materials contaminated with it are considered non-hazardous pharmaceutical waste.
-
Disposal Method: The recommended method for the disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste disposal service. This ensures the complete destruction of the compound.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocol: In Vitro Neuronal Cell Viability Assay
This protocol outlines a representative experiment to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Glutamate
-
Cell viability reagent (e.g., MTT or PrestoBlue™)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment with this compound: Prepare various concentrations of this compound in serum-free medium. Remove the old medium from the wells and add the this compound solutions. Incubate for 2 hours. Include a vehicle control (medium without the compound).
-
Induction of Excitotoxicity: Prepare a solution of glutamate in serum-free medium. Add the glutamate solution to the wells (except for the negative control wells) to a final concentration known to induce cell death (e.g., 5 mM).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Assessment of Cell Viability:
-
Remove the medium from the wells.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.
Visualizations
To further clarify the processes involved in handling and understanding the mechanism of this compound, the following diagrams are provided.
Caption: Logical workflow for the safe handling and disposal of this compound.
Caption: Simplified signaling pathway of this compound via the α7 nAChR.
Caption: Experimental workflow for a neuronal cell viability assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
